2,4-Dichloro-6-ethoxy-1,3,5-triazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-ethoxy-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3O/c1-2-11-5-9-3(6)8-4(7)10-5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSBXLTWCMFPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171422 | |
| Record name | 2,4-Dichloro-6-ethoxy-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18343-30-1 | |
| Record name | 2,4-Dichloro-6-ethoxy-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18343-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-ethoxy-1,3,5-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018343301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichloro-6-ethoxy-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-ethoxy-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4-Dichloro-6-ethoxy-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 2,4-Dichloro-6-ethoxy-1,3,5-triazine. The information is intended to support research and development activities in chemistry and related scientific fields.
Core Physicochemical Properties
This compound, a substituted triazine derivative, possesses distinct physicochemical characteristics that are crucial for its handling, application, and analysis. A summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 18343-30-1 | [1][2] |
| Molecular Formula | C₅H₅Cl₂N₃O | [1][2] |
| Molecular Weight | 194.02 g/mol | [2] |
| Boiling Point | 340.6°C at 760 mmHg | [1] |
| Density | 1.453 g/cm³ | [1] |
| Flash Point | 159.8°C | [1] |
| Topological Polar Surface Area (TPSA) | 47.9 Ų | |
| logP | 1.5771 |
Synthesis and Reactivity
The synthesis of this compound typically involves the nucleophilic substitution of chlorine atoms on a cyanuric chloride core. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise substitution.
A general approach for the synthesis of 2,4-dichloro-6-substituted-s-triazines starts with cyanuric chloride. The first substitution is generally carried out at low temperatures (0-5 °C), the second at room temperature, and the third at higher temperatures.
Experimental Protocol: General Synthesis of a 2,4-Dichloro-6-substituted-1,3,5-triazine
This protocol describes a general method for the monosubstitution of cyanuric chloride, which can be adapted for the synthesis of the ethoxy derivative.
-
Reaction Setup: A solution of cyanuric chloride (0.1 mole) in a suitable solvent such as dry acetone (80 ml) is prepared in a reaction vessel equipped with a stirrer and a cooling bath.
-
Nucleophilic Addition: The solution is cooled to 0-5°C. A nucleophile, in this case, ethanol (0.1 mole), is added to the stirred solution.
-
pH Neutralization: The pH of the reaction mixture is neutralized by the controlled addition of a base, such as a 10% sodium bicarbonate (NaHCO₃) solution. The reaction is allowed to proceed for 3-4 hours at this temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system, for instance, a toluene:acetone (8:2) mixture.
-
Isolation and Purification: Upon completion, the product is isolated from the reaction mixture. This can be achieved by physical separation methods such as filtration. The crude product is then dried and purified, typically by recrystallization from a suitable solvent like ethanol.
Applications and Biological Relevance
This compound is primarily utilized as a selective herbicide. Its mode of action involves the inhibition of photosynthesis in targeted plant species, leading to their eventual demise. This selectivity allows for its use in agricultural settings to control weeds in various crops, including corn, soybeans, and wheat.[1] It is also used for vegetation management in industrial and commercial areas.[1]
While the broad mechanism of action is understood to be photosynthesis inhibition, detailed signaling pathways specific to this compound are not extensively documented in publicly available literature. The biological activity of triazine derivatives is an active area of research, with various substituted triazines being investigated for a range of bioactivities, including antimicrobial and anticancer properties.[3][4][5] However, specific data for the ethoxy derivative in these areas is limited.
Safety, Handling, and Disposal
Due to its potential hazardous effects, this compound must be handled with care.
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[6] Keep away from heat and sources of ignition.[4]
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. Do not flush into surface water or sanitary sewer systems.[3][4]
This technical guide provides a summary of the available information on this compound. Further in-depth research and experimental validation are recommended for specific applications.
References
Solubility Profile of 2,4-Dichloro-6-ethoxy-1,3,5-triazine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2,4-Dichloro-6-ethoxy-1,3,5-triazine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from related compounds and outlines a comprehensive experimental protocol for determining precise solubility values.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter in chemical research and development, influencing reaction kinetics, purification processes, and formulation strategies. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. For instance, polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.
The molecular structure of this compound, featuring a heterocyclic triazine ring with two chlorine atoms and an ethoxy group, suggests a degree of polarity. However, the overall molecule is expected to exhibit significant non-polar character, leading to good solubility in a range of organic solvents.
Qualitative Solubility Data
| Solvent Class | Representative Solvents | Expected Qualitative Solubility |
| Polar Protic | Methanol, Ethanol | Good |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Excellent |
| Non-Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF) | Good to Excellent |
| Non-Polar | Benzene, Toluene, Hexane | Moderate to Good |
| Aqueous | Water | Poor / Limited |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details a common and reliable method for determining the solubility of a compound like this compound.
Objective
To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Methodology: Isothermal Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Accurately dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound remains to be definitively established in the literature, a strong qualitative understanding can be inferred from the behavior of analogous dichlorotriazine compounds. It is anticipated that this compound will exhibit good solubility in a wide array of common organic solvents, with limited solubility in aqueous media. For researchers and professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for obtaining accurate and reproducible data. This information is paramount for the successful design and implementation of chemical syntheses, purification strategies, and formulation development involving this compound.
References
An In-depth Technical Guide to the Spectroscopic Analysis of 2,4-Dichloro-6-ethoxy-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4-dichloro-6-ethoxy-1,3,5-triazine (CAS No. 18343-30-1), a key intermediate in various synthetic pathways. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted spectroscopic characteristics based on its molecular structure and data from analogous compounds. Furthermore, it details generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for dichlorotriazine derivatives, and illustrates a logical workflow for such spectroscopic analysis.
Molecular Structure
IUPAC Name: this compound Molecular Formula: C₅H₅Cl₂N₃O Molecular Weight: 194.02 g/mol Chemical Structure:
Data Presentation: Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the analysis of its functional groups and comparison with structurally similar triazine derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C -Cl (Triazine ring) |
| ~170 | C -O (Triazine ring) |
| ~65 | -C H₂-CH₃ |
| ~14 | -CH₂-C H₃ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2850 | Medium | C-H stretch (alkane) |
| ~1550-1450 | Strong | C=N stretch (triazine ring) |
| ~1250 | Strong | C-O stretch (ether) |
| ~850-800 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Interpretation |
| 193, 195, 197 | [M]⁺• Molecular ion peak with isotopic pattern for 2 Cl atoms |
| 164, 166 | [M - C₂H₅]⁺ Fragment ion (loss of ethyl group) |
| 149, 151 | [M - OC₂H₅]⁺ Fragment ion (loss of ethoxy group) |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2][3][4]
-
Ensure the sample is fully dissolved. If necessary, gently vortex or warm the sample.[2][4]
-
Filter the solution into the NMR tube to remove any particulate matter.[4][5]
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard pulse program for a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.
-
-
¹³C NMR Spectroscopy:
-
For ¹³C NMR, a more concentrated sample (50-100 mg) is preferable due to the low natural abundance of the ¹³C isotope.[2][3]
-
Acquire the spectrum using a standard proton-decoupled pulse sequence.[6]
-
A wider spectral width (e.g., 0-220 ppm) is necessary.[7]
-
A greater number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are typically required to obtain a good signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum and reference the chemical shifts to the deuterated solvent signal.[8]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Place the sample in the IR beam path and record the spectrum.
-
Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.
-
The final spectrum is usually presented in terms of transmittance or absorbance as a function of wavenumber.[9]
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
For a relatively volatile compound like this, GC-MS with Electron Ionization (EI) is a common technique. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.[10]
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).
-
The instrument will detect the molecular ion and any fragment ions produced during the ionization process.
-
High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
- 1. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. cif.iastate.edu [cif.iastate.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
The Reactivity of Chlorine Atoms in 2,4-Dichloro-6-ethoxy-1,3,5-triazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the chlorine atoms in 2,4-dichloro-6-ethoxy-1,3,5-triazine, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details the principles of its reactivity, experimental protocols for its synthesis and modification, and its role in modulating key biological signaling pathways.
Introduction to this compound
This compound belongs to the s-triazine class of compounds, characterized by a six-membered ring containing three nitrogen and three carbon atoms. The presence of two reactive chlorine atoms and an ethoxy group on the triazine core makes it a valuable scaffold for the synthesis of a diverse range of functionalized molecules. The differential reactivity of the chlorine atoms allows for sequential and selective nucleophilic substitution, enabling the controlled introduction of various functionalities. This property is extensively utilized in the construction of combinatorial libraries and the development of targeted therapeutics.
The core of its utility lies in the electron-deficient nature of the triazine ring, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms serve as excellent leaving groups, making the molecule susceptible to attack by a wide array of nucleophiles, including amines, thiols, and alcohols.
Reactivity of the Chlorine Atoms
The two chlorine atoms in this compound exhibit different reactivity towards nucleophilic substitution. This difference is primarily governed by the electronic effect of the substituent introduced in the first substitution step and the reaction temperature.
Sequential Substitution: The substitution of the first chlorine atom is generally faster and occurs at lower temperatures than the substitution of the second chlorine atom. This is because the introduction of an electron-donating group in the first step reduces the electrophilicity of the triazine ring, thereby deactivating it towards further nucleophilic attack.
Temperature Dependence: The selective substitution of the chlorine atoms is highly dependent on the reaction temperature. Typically, the first substitution can be achieved at temperatures around 0°C, while the second substitution requires elevated temperatures, often at room temperature or higher. This temperature-controlled reactivity allows for the stepwise introduction of different nucleophiles, leading to the synthesis of asymmetrically substituted triazines.
Nucleophile Reactivity: The rate of the substitution reaction is also influenced by the nature of the nucleophile. Generally, the reactivity of nucleophiles towards the dichlorotriazine core follows the order: alcohols > thiols > amines.
Quantitative Reactivity Data
| Substitution Step | Nucleophile | Typical Reaction Temperature (°C) | Typical Reaction Time |
| First Chlorine | Primary Amine | 0 - 5 | 1 - 4 hours |
| Secondary Amine | 0 - 5 | 2 - 6 hours | |
| Thiol | 0 - Room Temperature | 1 - 3 hours | |
| Second Chlorine | Primary Amine | Room Temperature - 50 | 4 - 24 hours |
| Secondary Amine | Room Temperature - 70 | 6 - 48 hours | |
| Thiol | Room Temperature - 60 | 3 - 12 hours |
Note: Reaction times and temperatures can vary significantly based on the specific nucleophile, solvent, and presence of a base.
Experimental Protocols
Synthesis of this compound
This protocol describes a typical synthesis of this compound starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).
Materials:
-
Cyanuric chloride
-
Ethanol
-
A suitable base (e.g., N,N-diisopropylethylamine (DIPEA) or sodium carbonate)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve cyanuric chloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of ethanol (1.0 eq) and DIPEA (1.1 eq) in anhydrous DCM.
-
Add the ethanol/DIPEA solution dropwise to the cyanuric chloride solution at 0°C over a period of 30 minutes.
-
Stir the reaction mixture at 0°C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
General Protocol for Nucleophilic Substitution of a Chlorine Atom
This protocol outlines a general procedure for the substitution of one of the chlorine atoms in this compound with a nucleophile (e.g., an amine).
Materials:
-
This compound
-
Nucleophile (e.g., primary or secondary amine)
-
A suitable base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DCM or THF)
-
Magnetic stirrer and stirring bar
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask.
-
Add the nucleophile (1.0-1.2 eq) and the base (1.1-1.5 eq) to the solution.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature for the second substitution).
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, work up the reaction by washing with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude monosubstituted product.
-
Purify the product as necessary.
Visualization of Reaction Workflows and Signaling Pathways
Experimental Workflow for Sequential Substitution
The following diagram illustrates a typical workflow for the sequential nucleophilic substitution of this compound.
Caption: Sequential substitution workflow for this compound.
Role in Drug Development: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Substituted 1,3,5-triazine derivatives have emerged as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3][4] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[5] The triazine scaffold serves as a versatile platform for designing dual PI3K/mTOR inhibitors, which can offer a powerful therapeutic strategy.[1][2][3][4]
The following diagram illustrates the inhibition of the PI3K/Akt/mTOR pathway by a generic substituted triazine derivative.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a substituted triazine derivative.
Conclusion
This compound is a highly valuable building block in modern drug discovery and development. Its predictable and controllable reactivity allows for the synthesis of diverse molecular architectures. The ability of substituted triazine derivatives to potently and selectively inhibit key signaling pathways, such as the PI3K/Akt/mTOR cascade, underscores their therapeutic potential. This guide provides a foundational understanding of the reactivity and application of this important chemical entity, serving as a resource for researchers engaged in the design and synthesis of novel therapeutic agents. Further quantitative kinetic studies on the nucleophilic substitution reactions of this compound would be highly beneficial to the scientific community for the precise design and optimization of synthetic routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.csiro.au [discovery.csiro.au]
mechanism of nucleophilic substitution on dichloro-s-triazines
An In-Depth Technical Guide to the Mechanism of Nucleophilic Substitution on Dichloro-s-Triazines
Introduction
The 1,3,5-triazine (s-triazine) scaffold is a cornerstone in medicinal chemistry, materials science, and agrochemicals. Its utility stems from the predictable and sequential reactivity of its chlorinated precursors, primarily 2,4,6-trichloro-s-triazine (cyanuric chloride) and its disubstituted derivatives, dichloro-s-triazines. These compounds undergo nucleophilic aromatic substitution (SNAr) reactions with a high degree of control, allowing for the precise installation of various functional groups. This guide provides a detailed exploration of the core mechanisms governing these substitutions, experimental considerations, and quantitative data for researchers, scientists, and professionals in drug development. The reactivity of the triazine ring is characterized by a significant electron deficiency due to the presence of three electronegative nitrogen atoms, making the carbon atoms highly susceptible to nucleophilic attack.
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The substitution of chlorine atoms on a dichloro-s-triazine ring proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr).
-
Nucleophilic Attack: A nucleophile (Nu:) attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.
-
Chloride Elimination: The aromaticity of the triazine ring is restored through the expulsion of a chloride ion (Cl⁻) as the leaving group.
The overall reaction is driven by the formation of a more stable product. The presence of the remaining chlorine atom and the other ring substituent influences the reactivity of the second substitution site.
Factors Influencing Reactivity and Selectivity
The sequential substitution on triazine rings can be meticulously controlled by tuning several reaction parameters.
-
Temperature: Temperature is the most critical factor for controlling the degree of substitution. The replacement of chlorine atoms becomes progressively more difficult with each substitution due to the introduction of electron-donating nucleophiles, which reduces the electrophilicity of the remaining carbon-chlorine bonds.[1][2]
-
Nucleophile Strength and Order of Addition: The nature of the nucleophile is paramount. The general order of preferential incorporation into the triazine core has been found to be alcohols > thiols > amines.[1] It is experimentally noted that once an amine is incorporated, substituting other nucleophiles becomes significantly more difficult.[5] Therefore, in the synthesis of mixed-substituted triazines (e.g., O,N-type), the oxygen nucleophile should be introduced first.[5]
-
Base and Solvent: A base, such as Diisopropylethylamine (DIEA), Triethylamine (TEA), or inorganic carbonates (K₂CO₃, NaHCO₃), is required to neutralize the HCl evolved during the reaction.[1][3][6] The choice of solvent depends on the solubility of the reactants and the reaction temperature. Dichloromethane (DCM), Tetrahydrofuran (THF), and acetone are commonly employed.[1]
Quantitative Data Summary
The following tables summarize reaction conditions and kinetic data for nucleophilic substitutions on dichloro-s-triazines derived from various studies.
Table 1: Representative Conditions for Monosubstitution on Cyanuric Chloride
| Nucleophile | Base | Solvent | Temperature (°C) | Time | Citation |
| Butan-2-amine | DIEA | DCM | 0 | 30 min | [1] |
| 3-Methylbutane-2-thiol | DIEA | DCM | 0 | 30 min | [1] |
| 2-Phenylethan-1-ol | DIEA | DCM | 0 | 30 min | [1] |
| 4-Aminobenzonitrile | K₂CO₃ | Acetone | 0 | 4 h | [5] |
| Methanol | NaHCO₃ | Water/Methanol | 0 | 3 h | [5] |
| Amino acids | TEA | Dioxane/H₂O | Room Temp | Overnight | [3] |
Table 2: Representative Conditions for Second Substitution on Dichloro-s-triazines
| Dichloro-s-triazine Substrate | Nucleophile | Base | Solvent | Temperature | Time | Citation |
| X-DCT* | Various Nucleophiles | DIEA | DCM | Room Temp | 12 h | [1] |
| Piperidine/Morpholine-DCT | Amino Acid Esters | DIEA | DMF | Room Temp | Overnight | [3] |
| 4-((4,6-dichloro...)-amino)benzonitrile | Piperidine | K₂CO₃ | THF | Room Temp | 24 h | [5] |
| 7-hydroxy-6-chloro-4-methyl-coumarin-DCT | 3-Amino acetophenone | Na₂CO₃ | Acetone | < 28 °C | 4-5 h | [6] |
*X-DCT refers to a 2,4-dichloro-6-substituted s-triazine where the substituent is derived from butan-2-amine, 3-methylbutane-2-thiol, or 2-phenylethan-1-ol.
Table 3: Kinetic Parameters for Alkaline Hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines [7]
| Parameter | Hammett Equation | Correlation (r) |
| Bimolecular Rate Constant (kOH) | log kOH = (1.06 ± 0.15)σ° – (0.064 ± 0.054) | 0.9709 |
| Ionization Constant (Ka) | pKa = (–2.13 ± 0.16)σ° + (10.92 ± 0.06) | 0.9919 |
The data indicate a mechanism involving the addition of a hydroxide ion to the neutral triazine, with substantial charge accumulation in the transition state.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols based on cited literature.
Protocol 1: Synthesis of a Monosubstituted Dichloro-s-triazine (X-DCT)[1]
-
Preparation: Dissolve 2,4,6-trichloro-s-triazine (TCT) (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add the desired nucleophile (1.0 eq) to the stirring solution, followed by the dropwise addition of Diisopropylethylamine (DIEA) (1.0 eq).
-
Reaction: Stir the reaction mixture at 0 °C for 30-60 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the TCT starting material is fully consumed.
-
Workup: Dilute the reaction mixture with DCM and wash several times with water to remove DIEA salts. Collect the organic layer.
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the 2-substituted-4,6-dichloro-s-triazine product.
Protocol 2: Synthesis of a Disubstituted Monochloro-s-triazine (XY-MCT)[1]
-
Preparation: Dissolve the monosubstituted dichloro-s-triazine (X-DCT) (1.0 eq) from the previous step in DCM.
-
Addition of Reagents: Add the second nucleophile (1.0 eq) to the solution, followed by the addition of DIEA (1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC until the X-DCT starting material is consumed.
-
Workup and Isolation: Perform the same workup and isolation procedure as described in Protocol 1 to obtain the pure 2,4-disubstituted-6-chloro-s-triazine product.
Conclusion
The nucleophilic substitution on dichloro-s-triazines is a robust and highly controllable process governed by the SNAr mechanism. By carefully manipulating reaction conditions—primarily temperature, but also the choice of nucleophile, base, and solvent—researchers can achieve selective and sequential substitution to build a vast library of mono- and di-substituted triazine derivatives. The predictable nature of this chemistry solidifies the s-triazine core as a privileged scaffold for developing new therapeutics, functional materials, and other advanced chemical entities. This guide provides the foundational mechanistic understanding and practical protocols necessary for professionals to effectively utilize this versatile chemical platform.
References
- 1. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 3. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Rising Potential of Ethoxy-Substituted Triazines in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, has long been a privileged structure in medicinal chemistry due to its versatile biological activities.[1][2][3] The ability to readily modify the triazine core at the 2, 4, and 6 positions allows for the fine-tuning of physicochemical and pharmacological properties, leading to the development of a wide array of therapeutic agents.[3][4] Among the various substitutions, the incorporation of ethoxy groups has emerged as a promising strategy for enhancing the efficacy and drug-like properties of triazine-based compounds. This technical guide provides an in-depth exploration of the potential applications of ethoxy-substituted triazines in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Anticancer Activity: Targeting Key Signaling Pathways
Ethoxy-substituted triazines have demonstrated significant potential as anticancer agents, with research highlighting their ability to inhibit the proliferation of various cancer cell lines. The introduction of alkoxy groups, such as ethoxy and the closely related methoxy groups, has been shown to be a critical factor in their cytotoxic activity.[2][5]
Quantitative Analysis of Anticancer Activity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various triazine derivatives, including those with alkoxy substitutions, against several human cancer cell lines. This data provides a comparative overview of their potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 2,4-dimethoxy-6-(...)-1,3,5-triazine | A549 (Lung) | 0.20 | [6] |
| MCF-7 (Breast) | 1.25 | [6] | ||
| Hela (Cervical) | 1.03 | [6] | ||
| Compound B | 2-(...)-4,6-dimorpholino-1,3,5-triazine (ZSTK474 analog) | PI3Kα | 0.00032 | [7] |
| Compound C | 2,4-bis(dimethylamino)-6-ethoxy-1,3,5-triazine | DLD-1 (Colon) | Not Specified | [5] |
| HT-29 (Colon) | Not Specified | [5] | ||
| Compound D | 2-(...)-4-methoxy-6-(...)-1,3,5-triazine | EGFR-TK | 2.54 | [7] |
| Compound E | 2-(...)-4,6-dimethoxy-1,3,5-triazine | C. albicans | - | [8] |
Note: Data for methoxy-substituted triazines are included to provide insight into the potential activity of structurally similar ethoxy-substituted analogs, given the limited direct data for the latter.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which triazine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[9][10] Notably, derivatives of s-triazine have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer.[6][7]
Antimicrobial and Antiviral Applications
Beyond their anticancer properties, ethoxy-substituted triazines have also been investigated for their potential as antimicrobial and antiviral agents. The triazine core can be functionalized to interact with various microbial targets.[11][12]
Quantitative Analysis of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative triazine derivatives against various bacterial and fungal strains.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Compound F | 2,4,6-trisubstituted-s-triazine | S. aureus | 62.5-250 | [12] |
| B. subtilis | 62.5-250 | [12] | ||
| C. albicans | 125 | [12] | ||
| Compound G | s-triazine-dihydropyrimidine hybrid | C. albicans | 1.25-5.00 | [12] |
| Compound H | 2,4,6-trisubstituted-s-triazine | C. albicans | 3.125 | [8] |
| C. tropicalis | 6.25 | [8] |
Antiviral Activity
Triazine derivatives have shown promise as antiviral agents, with some compounds exhibiting activity against a broad spectrum of DNA viruses.[13] For instance, certain triazine analogues have demonstrated potent activity against herpes simplex virus (HSV), human cytomegalovirus (HCMV), and adenoviruses.[13] The antiviral mechanism often involves the inhibition of viral DNA polymerase or other essential viral enzymes.[14]
Experimental Protocols
The synthesis of ethoxy-substituted triazines typically starts from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The stepwise substitution of the chlorine atoms with ethoxy groups can be controlled by temperature, allowing for the synthesis of mono-, di-, and tri-substituted derivatives.[4]
General Synthesis of 2-Chloro-4,6-diethoxy-1,3,5-triazine
This protocol is adapted from the synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine.[15][16][17]
Materials:
-
Cyanuric chloride
-
Sodium ethoxide
-
N,N-Dimethylformamide (DMF)
-
Heptane
-
Ice
Procedure:
-
Dissolve cyanuric chloride in DMF in a reaction flask.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture while maintaining the temperature below 10 °C. The molar ratio of cyanuric chloride to sodium ethoxide should be approximately 1:2.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from heptane to obtain pure 2-chloro-4,6-diethoxy-1,3,5-triazine.
Structure-Activity Relationships and Future Perspectives
The biological activity of substituted triazines is highly dependent on the nature and position of the substituents on the triazine ring.[11][18] Structure-activity relationship (SAR) studies have shown that the introduction of alkoxy groups, such as ethoxy, can significantly influence the compound's potency and selectivity. For instance, in the context of anticancer activity, the presence of specific alkoxy and amino substituents can enhance the inhibitory activity against kinases like PI3K and EGFR.[3][7]
The future of ethoxy-substituted triazines in medicinal chemistry is promising. Further research focusing on the following areas will be crucial for advancing these compounds towards clinical applications:
-
Optimization of Substitution Patterns: Systematic modification of the triazine core with various ethoxy and other functional groups to improve potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Detailed Mechanisms of Action: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Studies: Comprehensive evaluation of the therapeutic potential and toxicological profile of lead compounds in preclinical animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. "Synthesis of [1,2,4]-Triazines as Kinase Inhibitors and of Novel Fluor" by Fenger Zhou [digitalcommons.usf.edu]
- 10. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Page loading... [wap.guidechem.com]
- 16. CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine - Google Patents [patents.google.com]
- 17. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka | Patsnap [eureka.patsnap.com]
- 18. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. | Semantic Scholar [semanticscholar.org]
Synthetic Routes to 2,4-Dialkoxy-6-chloro-1,3,5-triazines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the primary synthetic routes to 2,4-dialkoxy-6-chloro-1,3,5-triazines, a class of compounds with significant applications in medicinal chemistry, materials science, and as versatile intermediates in organic synthesis. The core of their synthesis revolves around the stepwise nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and inexpensive starting material.
Core Synthetic Strategy: Stepwise Nucleophilic Substitution
The synthesis of 2,4-dialkoxy-6-chloro-1,3,5-triazines is predominantly achieved through the sequential displacement of the chlorine atoms of cyanuric chloride with alkoxy groups. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, a property that allows for controlled and selective synthesis.[1][2] The first chlorine atom is highly reactive and can be substituted at low temperatures (around 0 °C), the second requires moderately elevated temperatures (room temperature to reflux), and the third substitution necessitates more forcing conditions.[3] This differential reactivity is the cornerstone of synthesizing unsymmetrically substituted triazines.
The general synthetic pathway involves the reaction of cyanuric chloride with two equivalents of an alcohol or an alkoxide. The choice of the nucleophile (alcohol with a base or a pre-formed metal alkoxide) and the reaction conditions (temperature, solvent, and base) are critical in achieving high yields and minimizing the formation of mono-alkoxy and tri-alkoxy byproducts.
Key Synthetic Pathways
The two main approaches for the synthesis of 2,4-dialkoxy-6-chloro-1,3,5-triazines are:
-
Reaction with Alcohols in the Presence of a Base: This is a common and convenient method where cyanuric chloride is treated with two equivalents of an alcohol in the presence of a base, such as sodium bicarbonate, sodium carbonate, or an organic amine (e.g., diisopropylethylamine - DIEA).[4][5][6] The base is crucial to neutralize the hydrochloric acid generated during the reaction.
-
Reaction with Metal Alkoxides: The use of pre-formed metal alkoxides, such as sodium methoxide or lithium alkoxides, offers a more reactive nucleophile.[1][7] This method can be advantageous for less reactive alcohols or when milder reaction conditions are desired.
The logical workflow for the synthesis is depicted in the following diagram:
Caption: General synthetic routes to 2,4-dialkoxy-6-chloro-1,3,5-triazines.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine, a representative example of this class of compounds.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyanuric Chloride | Methanol, Sodium Bicarbonate | Methanol/Water | Reflux | 0.5 | ~74 | [4] |
| Cyanuric Chloride | Methanol, Sodium Bicarbonate | Methanol | Reflux | 4-6 | High | [5] |
| Cyanuric Chloride | Sodium Methoxide | N,N-Dimethylformamide | 5-10 then reflux | 4.5 | up to 91 | [7][8] |
| Cyanuric Chloride | Methanol, Sodium Bicarbonate | Methanol/Water | 35 then reflux | - | - | [4] |
| Cyanuric Chloride | Methanol, Sodium Bicarbonate, Hydroxypropyl-beta-cyclodextrin (catalyst) | Methanol/Water | 0-30 then 35-70 | - | High | [9] |
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
Protocol 1: Synthesis using Methanol and Sodium Bicarbonate[4]
-
Reaction Setup: To a stirred mixture of 45.0 g of methanol and 5.0 g of water, add 16.8 g (0.2 mole) of sodium bicarbonate and 18.5 g (0.1 mole) of cyanuric chloride.
-
Reaction Execution: The addition of cyanuric chloride will cause the reaction temperature to rise to approximately 35°C with the evolution of carbon dioxide. After the gas evolution subsides, the mixture is heated to reflux and maintained for 30 minutes.
-
Work-up and Purification: The reaction mixture is cooled and diluted with water. The resulting solid product is collected by filtration, washed repeatedly with water, and dried to yield crude 2-chloro-4,6-dimethoxy-1,3,5-triazine.
-
Recrystallization: The crude product can be recrystallized from heptane to yield the pure compound.
Protocol 2: Synthesis using Sodium Methoxide in DMF[7][8]
-
Reaction Setup: In a reactor, dissolve 369 kg of cyanuric chloride in 500 kg of N,N-dimethylformamide. Cool the solution to 5-10°C.
-
Reaction Execution: Add 245-260 kg of solid sodium methoxide to the cooled solution. The reaction is stirred at room temperature for 2 hours, followed by heating to reflux for an additional 2.5 hours.
-
Work-up and Purification: After the reaction is complete, a large volume of water is added to the reaction mixture, and the precipitated solid is filtered. The solid is then washed with water and dried to obtain the crude product.
-
Recrystallization: The crude 2-chloro-4,6-dimethoxy-1,3,5-triazine is purified by recrystallization from heptane.
The experimental workflow for a typical synthesis is illustrated below:
Caption: A typical experimental workflow for the synthesis of 2,4-dialkoxy-6-chloro-1,3,5-triazines.
Conclusion
The synthesis of 2,4-dialkoxy-6-chloro-1,3,5-triazines is a well-established process primarily relying on the stepwise nucleophilic substitution of cyanuric chloride. By carefully controlling the reaction conditions, particularly the temperature and stoichiometry of the reagents, high yields of the desired disubstituted products can be achieved. The methodologies presented in this guide offer robust and scalable routes for the preparation of these valuable chemical intermediates, providing a solid foundation for researchers and professionals in the field of drug development and materials science.
References
- 1. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. prepchem.com [prepchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 7. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]
- 8. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Stepwise Nucleophilic Substitution of 2,4-Dichloro-6-ethoxy-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-ethoxy-1,3,5-triazine is a versatile building block in synthetic chemistry, particularly for the development of novel therapeutic agents and functional materials. The triazine core serves as a scaffold that can be sequentially functionalized with various nucleophiles due to the differential reactivity of the two chlorine atoms. This controlled, stepwise substitution allows for the precise construction of disubstituted triazine derivatives with diverse chemical properties. These derivatives are of significant interest in drug discovery, finding applications as kinase inhibitors, antiviral agents, and herbicides.
The reactivity of the chlorine atoms on the triazine ring is attenuated by the electron-donating ethoxy group, yet they remain susceptible to nucleophilic aromatic substitution. The first substitution typically proceeds under milder conditions (room temperature), while the second substitution requires elevated temperatures. This reactivity difference is the basis for the selective introduction of two different nucleophiles. This document provides a detailed protocol for the stepwise nucleophilic substitution of this compound with amines and thiols.
Key Applications
-
Drug Discovery: Synthesis of libraries of substituted triazines for screening against various biological targets.
-
Combinatorial Chemistry: A versatile scaffold for the generation of diverse molecular entities.
-
Materials Science: Preparation of functionalized polymers and dendrimers.
-
Agrochemicals: Development of new herbicides and pesticides.
Experimental Protocols
This section details the stepwise protocol for the nucleophilic substitution of this compound. The procedure is divided into two main steps: the first substitution to yield a monosubstituted-monochloro-triazine and the second substitution to afford the final disubstituted product.
Step 1: First Nucleophilic Substitution (Monosubstitution)
This procedure describes the reaction of this compound with a primary or secondary amine to yield a 2-amino-4-chloro-6-ethoxy-1,3,5-triazine derivative. The reaction is typically carried out at room temperature.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., THF).
-
Add the amine (1.0 - 1.2 eq) to the solution.
-
Add the base, either DIPEA (1.2 eq) or K₂CO₃ (1.2 eq), to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-24 hours).[1]
-
Once the reaction is complete, filter the mixture to remove any solid byproducts (e.g., K₂CO₃, DIPEA salts).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-amino-4-chloro-6-ethoxy-1,3,5-triazine derivative.
Step 2: Second Nucleophilic Substitution (Disubstitution)
This procedure describes the reaction of the 2-amino-4-chloro-6-ethoxy-1,3,5-triazine intermediate with a second nucleophile (amine or thiol) to yield a fully substituted triazine. This step generally requires higher temperatures to proceed to completion.
Materials:
-
2-amino-4-chloro-6-ethoxy-1,3,5-triazine derivative (from Step 1)
-
Second nucleophile (primary/secondary amine or thiol)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA) or other suitable base
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Nitrogen or Argon atmosphere setup
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the 2-amino-4-chloro-6-ethoxy-1,3,5-triazine derivative (1.0 eq) in a suitable anhydrous solvent (e.g., THF).
-
Add the second nucleophile (1.0 - 1.5 eq) to the solution.
-
Add the base, such as DIPEA (1.5 eq), to the reaction mixture.
-
Heat the reaction mixture to a temperature ranging from 50°C to reflux, depending on the reactivity of the nucleophile. For less reactive or hindered nucleophiles, higher temperatures and longer reaction times may be necessary.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final disubstituted 1,3,5-triazine product.
Data Presentation
The following table summarizes representative reaction conditions and yields for the stepwise nucleophilic substitution on chloro-s-triazine derivatives. Note that yields are highly dependent on the specific nucleophiles and reaction conditions used.
| Starting Material | Nucleophile 1 (eq) | Temp (°C) | Time (h) | Nucleophile 2 (eq) | Temp (°C) | Time (h) | Product | Yield (%) |
| 2,4-Dichloro-6-methoxy-1,3,5-triazine | 4-Aminobenzonitrile (1.0) | rt | 24 | - | - | - | 4-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)amino)benzonitrile | - |
| 4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzonitrile | - | - | - | Piperidine (1.0) | rt | 24 | 4-((4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)benzonitrile | - |
| 2,4,6-Trichloro-1,3,5-triazine | Phenol (1.0) | 0 | 0.5 | - | - | - | 2,4-Dichloro-6-phenoxy-1,3,5-triazine | >95 |
| 2,4-Dichloro-6-(isopentylthio)-1,3,5-triazine | - | - | - | Phenol (2.0) | 35 | 12 | 2-(Isopentylthio)-4,6-diphenoxy-1,3,5-triazine | 90 |
| 2,4,6-Trichloro-1,3,5-triazine | Isopentylamine (1.0) | 0 | 0.5 | - | - | - | 4,6-Dichloro-N-isopentyl-1,3,5-triazin-2-amine | 94 |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the stepwise nucleophilic substitution protocol.
Caption: Experimental workflow for the stepwise nucleophilic substitution.
Caption: Logical relationship of the stepwise substitution process.
References
Application Notes and Protocols for Temperature-Controlled Reactions with 2,4-Dichloro-6-ethoxy-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the temperature-controlled nucleophilic substitution reactions of 2,4-dichloro-6-ethoxy-1,3,5-triazine. This versatile building block is instrumental in the synthesis of a wide array of substituted triazine derivatives with applications in medicinal chemistry and drug discovery. The protocols outlined below offer a strategic approach to selectively introduce various nucleophiles onto the triazine core by carefully manipulating the reaction temperature.
Introduction
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The reactivity of substituted chlorotriazines, such as this compound, is governed by the principle of sequential nucleophilic aromatic substitution, where the chlorine atoms can be replaced in a stepwise manner. This selectivity is primarily controlled by temperature, a crucial factor for the synthesis of mono-, di-, and tri-substituted triazines.[3][4]
The presence of an ethoxy group in this compound influences the reactivity of the remaining two chlorine atoms. Generally, the first nucleophilic substitution on a dichlorotriazine occurs at a lower temperature (typically 0-5 °C or room temperature), while the second substitution requires more elevated temperatures. This differential reactivity allows for the controlled synthesis of asymmetrically substituted triazines, which is a key strategy in the development of novel therapeutic agents.
Data Presentation
The following tables summarize the temperature-controlled reactions of this compound with various nucleophiles, providing an overview of reaction conditions and expected outcomes.
Table 1: Temperature-Controlled Substitution of the First Chlorine Atom
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Aminobenzonitrile | Acetone, NaHCO₃, 0 °C to room temp., 24 h | 2-Chloro-4-(4-cyanoanilino)-6-ethoxy-1,3,5-triazine | Not specified | [5] |
| Amine (General) | THF, K₂CO₃, Room temp., 24 h | 2-Chloro-4-amino-6-ethoxy-1,3,5-triazine | Not specified | [5] |
Table 2: Temperature-Controlled Substitution of the Second Chlorine Atom
| Starting Material | Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Chloro-4-(4-cyanoanilino)-6-ethoxy-1,3,5-triazine | Amine (Piperidine, Morpholine, or Diethylamine) | THF, K₂CO₃, Room temp., 24 h | 2-(4-Cyanoanilino)-4-amino-6-ethoxy-1,3,5-triazine | Not specified | [5] |
| 2-Chloro-4,6-diamino-1,3,5-triazine (general) | Thiophenol | KOH, 1,4-dioxane, Reflux | 2,4-Diamino-6-(phenylthio)-1,3,5-triazine | 97% | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving temperature-controlled reactions of this compound and its derivatives.
Protocol 1: Synthesis of 2-Chloro-4-(4-cyanoanilino)-6-ethoxy-1,3,5-triazine
This protocol describes the monosubstitution of a chlorine atom with an amine at a controlled temperature.
Materials:
-
This compound
-
4-Aminobenzonitrile
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Round bottom flask
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve this compound (10 mmol) in 50 mL of acetone in a round bottom flask.
-
In a separate flask, dissolve 4-aminobenzonitrile (10 mmol) in 50 mL of acetone.
-
Cool the flask containing the triazine solution to 0 °C using an ice bath.
-
While stirring vigorously, add NaHCO₃ (1.38 g, 1.3 equivalents) to the triazine solution.[5]
-
Add the 4-aminobenzonitrile solution dropwise to the stirring triazine solution.
-
Allow the reaction to stir for 24 hours, gradually warming to room temperature.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate-hexane (6:4).
-
Upon completion, the reaction mixture can be further processed to isolate the product.
Protocol 2: Synthesis of 2-(4-Cyanoanilino)-4-amino-6-ethoxy-1,3,5-triazine
This protocol outlines the disubstitution of the second chlorine atom with a different amine at room temperature.
Materials:
-
2-Chloro-4-(4-cyanoanilino)-6-ethoxy-1,3,5-triazine
-
Amine (e.g., piperidine, morpholine, or diethylamine)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Round bottom flask
-
Stirring apparatus
-
Crushed ice
-
Rotary evaporator
Procedure:
-
Dissolve 2-chloro-4-(4-cyanoanilino)-6-ethoxy-1,3,5-triazine (10 mmol) in 50 mL of THF in a round bottom flask.
-
In a separate flask, dissolve the desired amine (10 mmol) in 50 mL of THF.
-
Add K₂CO₃ (10 mmol) to the solution of the substituted triazine while stirring vigorously at room temperature.[5]
-
Add the amine solution dropwise to the stirring triazine solution.
-
Stir the reaction for 24 hours at room temperature.[5]
-
Monitor the reaction by TLC using ethyl acetate-hexane (6:4).
-
Once the starting material is consumed, remove the THF using a rotary evaporator.
-
Pour the remaining reaction mixture onto 1 L of crushed ice in a beaker.
-
Filter the solid product, wash with distilled water (3 x 500 mL), and dry under high vacuum.
-
The crude product can be recrystallized from ethyl acetate.[5]
Visualizations
Logical Relationship of Sequential Substitution
The following diagram illustrates the temperature-dependent, stepwise substitution of chlorine atoms on a dichlorotriazine core, highlighting the principle of temperature control.
Caption: Temperature-controlled sequential substitution workflow.
Experimental Workflow for Disubstituted Triazine Synthesis
This diagram outlines the general laboratory workflow for the synthesis of a disubstituted ethoxy-triazine derivative.
Caption: General experimental workflow for synthesis.
Signaling Pathways and Drug Development Applications
The 1,3,5-triazine core is a versatile scaffold for the development of compounds with a wide range of biological activities.[1] Derivatives have been explored for their potential as anticancer, antimicrobial, and antiviral agents.[1][2] The specific biological targets are diverse and depend on the nature of the substituents attached to the triazine ring. For instance, some triazine derivatives have shown inhibitory effects on enzymes like tyrosine kinases, which are crucial for angiogenesis in cancer growth.[1] The ability to synthesize asymmetrically substituted triazines through temperature-controlled reactions is particularly valuable in drug discovery, as it allows for the fine-tuning of the molecule's properties to optimize its interaction with a specific biological target. The synthesis of libraries of diverse triazine derivatives using these methods is a common strategy in the search for new drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. soc.chim.it [soc.chim.it]
- 5. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation using 2,4-Dichloro-6-ethoxy-1,3,5-triazine as a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-ethoxy-1,3,5-triazine is a heterobifunctional crosslinker that offers a versatile platform for the conjugation of biomolecules. Its utility stems from the differential reactivity of the two chlorine atoms on the triazine ring, allowing for a sequential and controlled conjugation process. This attribute makes it a valuable tool in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), as well as in the preparation of other protein conjugates for research and diagnostic applications.
The triazine core provides a stable linkage, and the ethoxy group modulates the reactivity of the remaining chlorine atoms. The first chlorine atom is more reactive and can be substituted at lower temperatures, while the substitution of the second chlorine requires more forcing conditions. This step-wise reactivity allows for the directed coupling of two different molecules. Typically, the linker is first reacted with a drug molecule or a payload, and the resulting conjugate is then reacted with a biomolecule, such as an antibody, to form the final bioconjugate.
Key Features and Applications
Key Features:
-
Sequential Reactivity: The two chlorine atoms can be substituted at different temperatures, enabling controlled, stepwise conjugation.
-
Stable Linkage: The triazine core forms a stable covalent bond with nucleophilic groups on biomolecules.
-
Versatility: Can be used to conjugate a wide range of molecules, including proteins, peptides, and small molecule drugs.
Applications:
-
Antibody-Drug Conjugates (ADCs): Serves as a linker to attach potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
Protein Labeling: Used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for detection and analysis.
-
Immobilization of Biomolecules: Facilitates the attachment of enzymes or antibodies to solid supports for applications in diagnostics and biocatalysis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the linker from 2,4,6-trichloro-1,3,5-triazine (TCT).
Materials:
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
Ethanol
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Dissolve TCT (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Add ethanol (1 equivalent) to the solution.
-
Slowly add DIPEA (1 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically within 1-2 hours), quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield pure this compound.
Table 1: Summary of Synthesis Parameters
| Parameter | Value |
| Reactants | 2,4,6-Trichloro-1,3,5-triazine, Ethanol, DIPEA |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C |
| Reaction Time | 1-2 hours |
| Purification | Silica Gel Column Chromatography |
Protocol 2: General Procedure for Two-Step Bioconjugation
This protocol outlines a general strategy for conjugating a payload (e.g., a drug) and a protein (e.g., an antibody) using the ethoxy-dichlorotriazine linker.
Step 1: Reaction of the Linker with the Payload
-
Dissolve this compound (1.2 equivalents) and the payload containing a primary amine or thiol group (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DMSO).
-
Add a non-nucleophilic base such as DIPEA (2 equivalents) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, the linker-payload conjugate can be purified by preparative HPLC.
Step 2: Conjugation of the Linker-Payload to the Protein
-
Prepare the protein (e.g., antibody) in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).
-
Add the purified linker-payload conjugate (typically in a 5-10 fold molar excess over the protein) to the protein solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4-25 °C) for a specified time (e.g., 2-24 hours). The optimal conditions will depend on the specific protein and payload.
-
Monitor the conjugation reaction by a suitable analytical method, such as hydrophobic interaction chromatography (HIC) or mass spectrometry, to determine the drug-to-antibody ratio (DAR).[][2]
-
Quench the reaction by adding a small molecule with a free amine or thiol group (e.g., lysine or cysteine).
-
Purify the resulting bioconjugate using a desalting column or size-exclusion chromatography to remove excess linker-payload and other small molecules.
Table 2: General Bioconjugation Reaction Conditions
| Parameter | Condition |
| Linker Activation | |
| Linker:Payload Ratio | 1.2 : 1 |
| Solvent | DMF or DMSO |
| Base | DIPEA |
| Temperature | Room Temperature |
| Protein Conjugation | |
| Linker-Payload:Protein Ratio | 5-10 fold molar excess |
| Buffer | PBS, pH 7.4-8.0 |
| Temperature | 4-25 °C |
| Reaction Time | 2-24 hours |
Protocol 3: Characterization of the Bioconjugate
Determination of Drug-to-Antibody Ratio (DAR):
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute of an ADC.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs. The relative peak areas of the different species can be used to calculate the average DAR.[]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can resolve species with different numbers of conjugated drugs, allowing for direct determination of the DAR.[2]
Analysis of Stability:
The stability of the linker-drug bond is crucial for the efficacy and safety of the ADC.
-
In Vitro Plasma Stability: The ADC is incubated in plasma from a relevant species (e.g., human, mouse) at 37 °C. At various time points, aliquots are taken and analyzed by an appropriate method (e.g., ELISA, LC-MS) to quantify the amount of intact ADC and released drug.
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Generalized mechanism of action for an antibody-drug conjugate.
Conclusion
This compound provides a reliable and controllable method for bioconjugation. The ability to perform sequential substitutions makes it particularly suitable for the synthesis of complex bioconjugates like ADCs. The protocols and characterization methods described here provide a framework for researchers to utilize this versatile linker in their drug development and research endeavors. Careful optimization of reaction conditions and thorough characterization of the final conjugate are essential to ensure the desired efficacy and safety profile.
References
Application Notes and Protocols for 2,4-Dichloro-6-ethoxy-1,3,5-triazine (DCET) in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-ethoxy-1,3,5-triazine (DCET) is a derivative of cyanuric chloride and belongs to the family of triazine-based coupling reagents used in organic synthesis. While less common than its methoxy counterpart, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), DCET can serve as an efficient activating agent for carboxylic acids in the formation of amide bonds during solid-phase peptide synthesis (SPPS). Its reactivity stems from the electron-withdrawing nature of the triazine ring and the presence of two labile chlorine atoms that can be successively displaced by nucleophiles. In the context of SPPS, DCET facilitates the coupling of Nα-protected amino acids to the free amine of the growing peptide chain on a solid support. The activation process typically requires a tertiary amine base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA), to form a highly reactive triazinyl-activated ester intermediate.
Mechanism of Action
The coupling mechanism involving DCET proceeds through a two-step process. Initially, the carboxyl group of the Nα-protected amino acid, in the presence of a tertiary amine, attacks the DCET molecule, displacing one of the chlorine atoms to form a reactive O-triazinyl active ester. This intermediate is highly susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain attached to the solid support, leading to the formation of a stable peptide bond and the release of a triazine byproduct.
Caption: Mechanism of peptide bond formation using DCET.
Experimental Protocols
The following protocols are generalized procedures for the use of DCET in manual solid-phase peptide synthesis based on the established methodologies for similar triazine-based coupling reagents. Optimization may be required depending on the specific amino acid sequence and solid support used.
Materials and Reagents
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)
-
This compound (DCET)
-
N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Acetic anhydride or a suitable capping solution
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether, cold
Protocol 1: Standard Coupling Procedure
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and DCET (3-5 equivalents) in DMF. Add NMM (6-10 equivalents) to the solution and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, extend the reaction time or perform a second coupling.
-
Washing: Drain the reaction vessel and wash the resin with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIEA in DMF) for 15-30 minutes, followed by thorough washing.
-
Cycle Repetition: Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by reverse-phase HPLC.
Caption: General workflow for SPPS using DCET as the coupling agent.
Data Presentation
Due to the limited availability of specific performance data for DCET in the literature, the following table presents representative data based on typical outcomes for triazine-based coupling reagents in the synthesis of a model decapeptide. These values should be considered illustrative.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Coupling Time (min) | Crude Peptide Purity (%) | Overall Yield (%) |
| DCET (Hypothetical) | 3 : 3 : 6 | 90 | ~85 | ~70 |
| CDMT | 3 : 3 : 6 | 60-120 | 85-95 | 70-85 |
| HBTU/DIEA | 3 : 3 : 6 | 30-60 | >90 | >80 |
| DIC/Oxyma | 3 : 3 : 6 | 45-90 | >90 | >80 |
Advantages and Limitations
Advantages:
-
Cost-Effective: As a derivative of the inexpensive cyanuric chloride, DCET can be a cost-effective coupling reagent.
-
Good Activating Potential: The triazine core provides sufficient activation for the coupling of standard amino acids.
-
Stable: DCET is a stable solid that can be stored for extended periods under appropriate conditions.
Limitations:
-
Slower Reaction Times: Compared to more modern uronium or phosphonium-based coupling reagents (e.g., HBTU, HATU), triazine-based reagents generally exhibit slower coupling kinetics.
-
Potential for Side Reactions: As with other chlorotriazine derivatives, there is a potential for side reactions if the reaction conditions are not optimized, such as the formation of N-triazinyl amino acid derivatives.[1]
-
Limited Data: There is a lack of extensive literature and comparative studies on the performance of DCET in SPPS, making optimization more empirical.
Conclusion
This compound is a viable, albeit less common, coupling reagent for solid-phase peptide synthesis. Its application follows the general principles of other triazine-based activators, relying on the formation of a reactive O-triazinyl ester intermediate. While it may not offer the rapid kinetics of more advanced coupling reagents, its stability and cost-effectiveness can make it a suitable choice for the routine synthesis of non-complex peptides. Researchers and professionals in drug development should consider DCET as a potential tool in their synthetic repertoire, with the understanding that optimization of coupling times and equivalents may be necessary to achieve high-purity peptides.
References
Application Notes & Protocols: Synthesis of Fluorescent Probes Using 2,4-Dichloro-6-ethoxy-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of fluorescent probes utilizing 2,4-dichloro-6-ethoxy-1,3,5-triazine as a versatile chemical scaffold. The unique reactivity of the triazine ring allows for the sequential introduction of various functionalities, making it an ideal platform for creating targeted fluorescent probes for biological imaging and drug development.
Introduction
The 1,3,5-triazine core is a valuable building block in medicinal chemistry and material science due to its adaptable structure.[1] this compound offers two reactive chlorine sites that can be sequentially substituted by different nucleophiles, such as amines or alcohols, under controlled temperature conditions. This step-wise substitution allows for the precise construction of fluorescent probes consisting of a fluorophore, a linker, and a targeting moiety. These probes can be designed to investigate various biological processes and pathways.
Synthesis Strategy
The general strategy for synthesizing fluorescent probes using this compound involves a two-step nucleophilic substitution. The first substitution is typically performed at a lower temperature (e.g., 0°C) to replace one of the chlorine atoms with a fluorophore. The second substitution is carried out at a higher temperature (e.g., room temperature or elevated temperatures) to introduce a targeting ligand or a biomolecule of interest. This differential reactivity is key to the controlled synthesis of asymmetrically substituted triazine derivatives.
A variety of fluorophores with nucleophilic groups (e.g., amines) can be coupled to the triazine core. The choice of fluorophore will determine the spectral properties of the final probe. Similarly, a wide range of targeting molecules, such as amino acids, peptides, or small molecule inhibitors, can be incorporated to direct the probe to a specific biological target.[2][3]
Experimental Protocols
Protocol 1: Synthesis of a Generic N-(4,6-dichloro-1,3,5-triazin-2-yl)-based Fluorescent Probe
This protocol describes a general procedure for the synthesis of a fluorescent probe by sequentially reacting this compound with a fluorophore containing an amino group and then with a targeting amine.
Materials:
-
This compound
-
Amino-functionalized fluorophore (e.g., an amino-coumarin, amino-fluorescein)
-
Targeting amine (e.g., an amino acid, peptide, or other small molecule with a primary or secondary amine)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
Step 1: Synthesis of the Monosubstituted Fluorophore-Triazine Intermediate
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the amino-functionalized fluorophore (1.0 eq) and DIPEA (1.1 eq) in anhydrous DCM.
-
Add the fluorophore solution dropwise to the cooled triazine solution over 30 minutes with constant stirring.
-
Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material), wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of EtOAc in hexane) to yield the monosubstituted intermediate.
Step 2: Synthesis of the Final Fluorescent Probe
-
Dissolve the purified monosubstituted fluorophore-triazine intermediate (1.0 eq) in a suitable solvent such as DCM or DMF.
-
Add the targeting amine (1.1 eq) and DIPEA (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or an elevated temperature (e.g., 40-60°C) for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final fluorescent probe by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of MeOH in DCM) to obtain the pure product.
Characterization:
The synthesized probe should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The photophysical properties, including absorption and emission spectra, quantum yield, and Stokes shift, should be determined using UV-Vis and fluorescence spectroscopy.
Data Presentation
The following table summarizes the photophysical properties of representative fluorescent probes derived from 1,3,5-triazine scaffolds, as reported in the literature.
| Compound | Absorption (λ_abs, nm) | Emission (λ_em, nm) | Quantum Yield (Φ) | Reference |
| Triazine Derivative 1 | 352 | 420 | 0.106 | [2] |
| Triazine Derivative 2 | 379 | 497 | 0.383 | [2] |
| Pyrene-Triazine | 458 | 497 (in DMF) | Not Reported | [4] |
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for fluorescent probes.
Potential Application: Imaging Hypoxia in Cancer Cells
Triazine-based probes can be designed to detect specific conditions within the cellular microenvironment, such as hypoxia (low oxygen), which is a hallmark of solid tumors. A nitroimidazole group, which is reduced under hypoxic conditions, can be incorporated as a targeting/triggering moiety.
Caption: Signaling pathway for a hypoxia-activated probe.
References
Application Notes and Protocols: Coupling Amines to 2,4-Dichloro-6-ethoxy-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the nucleophilic substitution reaction to couple primary and secondary amines to 2,4-dichloro-6-ethoxy-1,3,5-triazine. This reaction is a fundamental step in the synthesis of a diverse range of compounds, including those with applications in drug discovery as kinase inhibitors, herbicides, and functional dyes. The stepwise substitution of the chlorine atoms on the triazine ring allows for the controlled introduction of various functionalities.
Reaction Principle
The chlorine atoms on the 1,3,5-triazine ring are susceptible to nucleophilic aromatic substitution. The reactivity of the chlorine atoms is influenced by the electron-withdrawing nature of the triazine ring. The substitution is generally sequential, with the first substitution occurring at a lower temperature than the second. By controlling the reaction temperature and stoichiometry of the reactants, selective mono- or di-substitution can be achieved. The ethoxy group at the C6 position modulates the reactivity of the remaining chlorine atoms.
Experimental Protocols
This section outlines a general protocol for the monosubstitution of an amine with this compound. The reaction conditions can be optimized based on the specific amine and desired yield.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone)
-
Base (e.g., N,N-Diisopropylethylamine (DIEA), Triethylamine (TEA), Potassium Carbonate (K₂CO₃))
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/cooling bath
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DCM, THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Amine and Base: In a separate flask, dissolve the amine (1.0-1.2 equivalents) and a suitable base (1.5-2.0 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred solution of the dichlorotriazine at 0 °C. The choice of base depends on the amine salt; for amine hydrochlorides, a stronger base or an additional equivalent may be necessary.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes to 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive amines, the reaction temperature may be gradually increased to room temperature.
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM, Ethyl Acetate). Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-substituted-4-chloro-6-ethoxy-1,3,5-triazin-2-amine.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the coupling of various amines to dichlorotriazine derivatives, providing a basis for optimizing the specific reaction with this compound.
| Amine Type | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Primary Alkylamine | Dichloromethane (DCM) | N,N-Diisopropylethylamine (DIEA) | 0 | 0.5 | >90 | [1] |
| Secondary Alkylamine | Dichloromethane (DCM) | N,N-Diisopropylethylamine (DIEA) | Room Temperature | 12 | >90 | [1] |
| Propargylamine | THF/DCM | N,N-Diisopropylethylamine (DIEA) | 0 to Room Temperature | 3.5 | 68 | [2] |
| 2-Aminothiazole | Acetone | Potassium Carbonate (K₂CO₃) | Room Temperature | 5 | 72 | [3] |
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the coupling reaction.
Caption: Experimental workflow for the coupling of amines to this compound.
Signaling Pathway Analogy: Stepwise Nucleophilic Substitution
The sequential substitution of chlorine atoms on the triazine ring can be conceptually compared to a signaling cascade where an initial event (the first substitution) modulates the system for a subsequent event (the second substitution).
Caption: Logical relationship of sequential amine substitution on the dichlorotriazine core.
References
Application Notes and Protocols: Preparation of Chiral 1,3,5-Triazine Derivatives from 2,4-Dichloro-6-ethoxy-1,3,5-triazine for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of chiral derivatives from 2,4-dichloro-6-ethoxy-1,3,5-triazine. The methodologies described herein are based on the principle of sequential nucleophilic substitution, a cornerstone in the synthesis of diverse 1,3,5-triazine analogs. These chiral triazine derivatives are of significant interest in drug discovery, particularly as potential inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. This guide offers structured protocols, data presentation, and visual workflows to aid researchers in the efficient synthesis and evaluation of these promising compounds.
Introduction
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, featured in a variety of approved drugs and clinical candidates.[1] The ability to introduce chirality to this core structure opens up avenues for developing highly specific and potent therapeutic agents. This compound serves as a versatile starting material for the synthesis of asymmetrically substituted chiral triazines. The differential reactivity of the two chlorine atoms allows for a stepwise and controlled introduction of chiral nucleophiles, such as chiral amines, amino acids, and alcohols.[2][3]
The resulting chiral 1,3,5-triazine derivatives have shown significant potential as inhibitors of protein kinases, including EGFR.[4] Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[4][5] The development of chiral triazine-based EGFR inhibitors represents a promising strategy for targeted cancer therapy.
General Synthetic Strategy
The preparation of chiral derivatives from this compound relies on the sequential aromatic nucleophilic substitution (SNAr) of the chlorine atoms. The reactivity of the chlorine atoms is influenced by the electron-withdrawing nature of the triazine ring and can be modulated by temperature control. Typically, the first substitution occurs at a lower temperature, while the second substitution requires more forcing conditions.[2][3]
A general workflow for the synthesis is depicted below:
Figure 1. General workflow for the synthesis of chiral 1,3,5-triazine derivatives.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of substituted triazines and can be applied to this compound. Researchers should optimize reaction conditions for their specific chiral nucleophiles.
Protocol 1: Synthesis of a Monosubstituted Chiral Triazine Derivative
This protocol describes the first nucleophilic substitution of a chlorine atom with a chiral amine.
Materials:
-
This compound
-
Chiral amine (e.g., (R)-1-phenylethylamine)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the chiral amine (1.0 eq) and DIPEA (1.1 eq) in anhydrous DCM.
-
Add the solution of the chiral amine and DIPEA dropwise to the stirred solution of the triazine at 0 °C over 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-4-(chiral-amino)-6-ethoxy-1,3,5-triazine.
Protocol 2: Synthesis of a Disubstituted Chiral Triazine Derivative
This protocol describes the second nucleophilic substitution to introduce a second substituent.
Materials:
-
2-chloro-4-(chiral-amino)-6-ethoxy-1,3,5-triazine (from Protocol 1)
-
Second nucleophile (e.g., a different chiral amine, an amino acid ester, or a phenol)
-
A suitable base (e.g., DIPEA, sodium carbonate)
-
A suitable solvent (e.g., THF, acetonitrile, or DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stirring bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve the monosubstituted chiral triazine (1.0 eq) in a suitable anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the second nucleophile (1.1 eq) and the base (1.2 eq) to the solution.
-
Heat the reaction mixture to the appropriate temperature (this can range from room temperature to reflux, depending on the nucleophile's reactivity) and stir for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Work up the residue by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the final chiral 1,3,5-triazine derivative by column chromatography or recrystallization.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of chiral triazine derivatives. Note that much of the available literature uses 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as the starting material; however, the principles and expected outcomes are analogous for this compound.
Table 1: Representative Yields for the Synthesis of Chiral Triazine Derivatives
| Starting Material | Chiral Nucleophile | Second Nucleophile | Product | Yield (%) | Reference |
| Cyanuric Chloride | (R)-3-aminopyrrolidine | Phenol | Chiral 1,3,5-triazine morpholine hybrid | Not specified | [6] |
| Cyanuric Chloride | L-Proline derivatives | - | Dichloro-s-triazine (DCT) derivatives | Not specified | [7] |
| Cyanuric Chloride | (1S,2S)-Pseudoephedrine | - | 2-Chloro-4,6-bis[((1S,2S)-2-hydroxy-1-methyl-2-phenylethyl)methylamino]-1,3,5-triazine | 96% | [8] |
| Cyanuric Chloride | sec-Butyl amine | 3-Methylbutane-2-thiol | Trisubstituted chiral triazine | Not specified | [9] |
Table 2: Biological Activity of Chiral 1,3,5-Triazine Derivatives as EGFR Inhibitors
| Compound ID | Chiral Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| (R)-13c | (R)-pyrrolidin-3-ylamino | MCF-7 (Breast) | 8.04 | [1][2] |
| (R)-13c | (R)-pyrrolidin-3-ylamino | A549 (Lung) | 12.24 | [1][2] |
| 4f | Dimethylpyrazolyl | MCF-7 (Breast) | 2.29 | [4] |
| 5c | Dimethylpyrazolyl | MCF-7 (Breast) | 5.53 | [4] |
Application in Drug Development: Targeting the EGFR Signaling Pathway
Chiral 1,3,5-triazine derivatives have emerged as promising candidates for the development of targeted cancer therapies, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[4][5] Its aberrant activation is a key driver in the development and progression of many cancers.
Figure 2. Simplified EGFR signaling pathway and the point of intervention for chiral triazine inhibitors.
The chiral triazine derivatives can be designed to bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and blocking the downstream signaling cascades that lead to cancer cell proliferation and survival.[2][4] The development of these inhibitors requires a multidisciplinary approach, including rational drug design, organic synthesis, and extensive biological evaluation.
Conclusion
The synthesis of chiral derivatives from this compound offers a powerful platform for the discovery of novel therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for researchers to explore this promising area of medicinal chemistry. The potential of these compounds to act as specific inhibitors of key cellular targets, such as EGFR, underscores their importance in the ongoing quest for more effective and personalized cancer treatments. Further research and optimization of these synthetic routes will undoubtedly lead to the development of new and improved drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents [patents.google.com]
- 4. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of chiral pyrazolo[4,3-e][1,2,4]triazine sulfonamides with tyrosinase and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Dichloro-6-ethoxy-1,3,5-triazine as a Versatile Intermediate for Novel UV Absorbers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of novel UV absorbers derived from 2,4-dichloro-6-ethoxy-1,3,5-triazine. This document offers detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and experimental workflows to facilitate research and development in materials science and drug formulation.
Introduction
This compound is a key building block in the synthesis of a diverse range of organic molecules. Its two reactive chlorine atoms can be sequentially substituted by various nucleophiles, allowing for the controlled construction of complex molecular architectures. This reactivity makes it an ideal intermediate for the development of novel UV absorbers, particularly those based on the 2-(2-hydroxyphenyl)-1,3,5-triazine scaffold. These UV absorbers are of significant interest due to their strong absorption in the UV-A and UV-B regions, high photostability, and compatibility with a wide range of materials.
Synthesis of 2-(2,4-Dihydroxyphenyl)-4-ethoxy-6-aryl-1,3,5-triazine UV Absorbers
The synthesis of hydroxyphenyl-triazine UV absorbers from this compound is typically a two-step process involving sequential nucleophilic aromatic substitution reactions. The first step involves a Friedel-Crafts reaction with an aromatic compound, followed by a second Friedel-Crafts reaction with a substituted phenol, typically resorcinol.
Experimental Protocol: Synthesis of 2-(2,4-Dihydroxyphenyl)-4-ethoxy-6-phenyl-1,3,5-triazine
This protocol describes a general method for the synthesis of a representative 2-(2-hydroxyphenyl)-1,3,5-triazine UV absorber.
Step 1: Synthesis of 2-Chloro-4-ethoxy-6-phenyl-1,3,5-triazine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to a solution of this compound (1.0 eq) in anhydrous benzene (10 vol).
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 60-70 °C for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of 2-(2,4-Dihydroxyphenyl)-4-ethoxy-6-phenyl-1,3,5-triazine
-
Reaction Setup: In a similar setup as Step 1, add anhydrous aluminum chloride (2.2 eq) to a solution of 2-chloro-4-ethoxy-6-phenyl-1,3,5-triazine (1.0 eq) and resorcinol (1.1 eq) in a suitable anhydrous solvent (e.g., chlorobenzene or 1,2-dichloroethane).
-
Reaction: Heat the reaction mixture to 120-140 °C for 8-12 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid.
-
Isolation: The solid product that precipitates is collected by filtration, washed with water until neutral, and then with a small amount of cold methanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Quantitative Data
The following tables summarize key quantitative data for the synthesis and performance of triazine-based UV absorbers.
Table 1: Typical Reaction Conditions and Yields for the Synthesis of 2,4-Disubstituted-6-ethoxy-1,3,5-triazines
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Benzene | AlCl₃ | Benzene | 60-70 | 4-6 | 85-95 |
| 2-Chloro-4-ethoxy-6-phenyl-1,3,5-triazine | Resorcinol | AlCl₃ | Chlorobenzene | 120-140 | 8-12 | 70-85 |
| This compound | Aniline | NaHCO₃ | Acetone | 0-5 | 2-4 | >90 |
| 2-Chloro-4-ethoxy-6-anilino-1,3,5-triazine | 4-Aminophenol | K₂CO₃ | DMF | 100 | 6-8 | 75-90 |
Table 2: UV Absorption Properties of Representative 2-(2-Hydroxyphenyl)-1,3,5-triazine UV Absorbers
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| 2-(2,4-Dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine | Chloroform | 352 | 48,000 |
| 2-(2-Hydroxy-4-octyloxyphenyl)-4,6-diphenyl-1,3,5-triazine | Chloroform | 353 | 52,000 |
| 2-(2,4-Dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine | Chloroform | 355 | 55,000 |
| 2-(2-Hydroxy-4-methoxy-phenyl)-4,6-diphenyl-1,3,5-triazine | Dichloromethane | 345 | 45,000 |
Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: Synthetic pathway for a triazine-based UV absorber.
Caption: Experimental workflow for synthesis and characterization.
Applications
UV absorbers derived from this compound have a wide range of applications:
-
Polymer Stabilization: They can be incorporated into various polymers such as polyolefins, polycarbonates, and polyurethanes to protect them from UV degradation, thereby extending their service life and maintaining their mechanical and aesthetic properties.
-
Coatings and Paints: Addition of these UV absorbers to coatings and paints helps to prevent color fading and degradation of the binder, ensuring long-term durability and performance.
-
Cosmetics and Sunscreens: While not a primary focus of this note, appropriately functionalized triazine derivatives can be used in sunscreen formulations to provide broad-spectrum UV protection.
-
Drug Formulation: In the pharmaceutical industry, these UV absorbers can be used to protect light-sensitive drugs from degradation, thereby enhancing their stability and shelf-life.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of high-performance UV absorbers. The straightforward and adaptable synthetic routes, coupled with the excellent photophysical properties of the resulting 2-(2-hydroxyphenyl)-1,3,5-triazine derivatives, make this an attractive area for further research and development. The protocols and data presented in these application notes provide a solid foundation for scientists and researchers to explore the potential of this class of compounds in a variety of applications, from advanced materials to pharmaceutical formulations.
Application Notes and Protocols: Synthesis of Thioether-Substituted Ethoxy-1,3,5-Triazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,5-triazine (or s-triazine) scaffold is a privileged structure in medicinal chemistry and drug discovery due to its versatile biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The reactivity of halogenated triazines, such as 2,4-dichloro-6-ethoxy-1,3,5-triazine, allows for the sequential and controlled introduction of various nucleophiles, including thiols. This process of nucleophilic aromatic substitution (SNAr) enables the synthesis of diverse libraries of thioether-substituted triazines. These compounds are of significant interest in drug development for their potential as novel therapeutic agents and as linkers in bioconjugation technologies.[1][4]
This document provides detailed protocols for the selective mono- and di-substitution of this compound with thiols, along with representative data and workflows to guide researchers in this synthetic methodology.
Reaction Principles and Mechanism
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient triazine ring is susceptible to attack by nucleophiles like thiols (in the form of thiolates). The two chlorine atoms on this compound can be replaced in a stepwise manner by controlling the reaction temperature. The substitution of the first chlorine atom is typically performed at a lower temperature (e.g., 0 °C to room temperature), while the second substitution requires more forcing conditions, such as elevated temperatures.[5][6] A base, commonly a non-nucleophilic amine like diisopropylethylamine (DIEA) or triethylamine (TEA), is required to neutralize the hydrochloric acid generated during the reaction.[7][8]
References
- 1. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review [mdpi.com]
- 4. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nucleophilic Substitution on 2,4-Dichloro-6-ethoxy-1,3,5-triazine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for substitutions on 2,4-Dichloro-6-ethoxy-1,3,5-triazine.
Troubleshooting Guide
This guide addresses common issues encountered during the substitution reactions of this compound.
Issue 1: Low or No Product Yield
Possible Cause 1: Inadequate Reaction Temperature The sequential substitution of chlorine atoms on the triazine ring is highly temperature-dependent.[1] The first substitution is typically performed at low temperatures (around 0 °C), while the second substitution requires higher temperatures (room temperature or gentle heating).[2][3]
-
Solution:
-
For the first substitution, ensure the reaction mixture is maintained at 0 °C.
-
For the second substitution, if no product is observed at room temperature, consider gradually increasing the temperature.[4]
-
Possible Cause 2: Incorrect Solvent The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are generally favored for SNAr reactions.
-
Solution:
Possible Cause 3: Ineffective Base A base is required to neutralize the HCl generated during the reaction. An inappropriate or insufficient amount of base can stall the reaction.
-
Solution:
Possible Cause 4: Nucleophile Reactivity The reactivity of the nucleophile plays a crucial role. Amines are generally more reactive than thiols, which are more reactive than alcohols.[4]
-
Solution:
Issue 2: Formation of Multiple Products or Side Reactions
Possible Cause 1: Poor Temperature Control If the temperature is too high during the first substitution, disubstitution can occur, leading to a mixture of mono- and di-substituted products.
-
Solution:
Possible Cause 2: Excess Nucleophile Using more than one equivalent of the nucleophile for the first substitution will inevitably lead to the formation of the di-substituted product.
-
Solution:
-
Use a 1:1 molar ratio of this compound to the nucleophile for monosubstitution.
-
Possible Cause 3: Hydrolysis The presence of water can lead to the hydrolysis of the chloro-triazine, forming hydroxy-triazine byproducts.
-
Solution:
-
Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the first substitution?
The first nucleophilic substitution on this compound is typically carried out at 0 °C.[2][4] Using a polar aprotic solvent like DCM and a non-nucleophilic base such as DIEA is recommended. The reaction is often complete within 30 minutes to a few hours.[4]
Q2: How do I perform the second substitution to create a di-substituted product?
The second substitution requires more energy due to the deactivating effect of the first substituent. The reaction is generally conducted at room temperature or with gentle heating (e.g., 35-75 °C).[1][4] The choice of temperature depends on the reactivity of the second nucleophile.
Q3: Which base should I use and in what quantity?
N,N-Diisopropylethylamine (DIEA) is a common and effective choice as it is a non-nucleophilic base.[1][4] Use one equivalent of base for each equivalent of nucleophile added. This ensures that the HCl byproduct is effectively scavenged.
Q4: How does the type of nucleophile affect the reaction conditions?
The general order of reactivity for nucleophiles with chlorotriazines is amines > thiols > alcohols.[4]
-
Amines: Usually react quickly at 0 °C for the first substitution and at room temperature for the second.[4]
-
Thiols: May require slightly longer reaction times or room temperature for the first substitution.[1]
-
Alcohols: Are the least reactive and often require heating to achieve complete conversion, especially for the second substitution.[4]
Q5: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction.[1][4] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, the mono-substituted product, and the di-substituted product. The reaction is considered complete when the starting material spot is no longer visible by TLC.
Q6: What is a standard workup procedure for this reaction?
After the reaction is complete (as monitored by TLC), the typical workup involves:
-
Diluting the reaction mixture with a solvent like DCM.
-
Washing the organic layer several times with water to remove the salt byproduct (e.g., DIEA hydrochloride).[1][4]
-
Drying the organic layer over a drying agent like MgSO₄ or Na₂SO₄.
-
Filtering and concentrating the solution under vacuum to obtain the crude product, which can then be purified if necessary.[1]
Data Presentation: Reaction Conditions
The following tables summarize typical conditions for the sequential substitution on a dichlorotriazine core, based on analogous reactions with cyanuric chloride derivatives.
Table 1: Typical Conditions for First Substitution (Monosubstitution)
| Nucleophile Type | Temperature (°C) | Solvent | Base | Typical Reaction Time |
| Amine | 0 | DCM | DIEA | 30 min |
| Thiol | 0 | DCM / EtOAc | DIEA | 30 min - 1 hr |
| Alcohol | 0 to Room Temp. | THF / DCM | DIEA | 1 - 12 hrs |
Table 2: Typical Conditions for Second Substitution (Disubstitution)
| Nucleophile Type | Temperature (°C) | Solvent | Base | Typical Reaction Time |
| Amine | Room Temp. - 35 | DCM / THF | DIEA | 12 hrs |
| Thiol | Room Temp. - 35 | EtOAc / DCM | DIEA | 12 hrs |
| Alcohol | 75 | THF | DIEA | > 12 hrs |
Experimental Protocols
Protocol 1: Synthesis of a Mono-substituted 2-Chloro-4-amino-6-ethoxy-1,3,5-triazine
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the desired amine nucleophile (1 equivalent) and N,N-Diisopropylethylamine (DIEA) (1 equivalent) in anhydrous DCM.
-
Add the nucleophile/base solution dropwise to the stirring triazine solution at 0 °C.
-
Stir the reaction at 0 °C for 30-60 minutes, monitoring its progress by TLC.[4]
-
Once the starting material is consumed, dilute the reaction mixture with DCM.
-
Wash the organic layer with water (3 x volume of DCM) to remove DIEA salts.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Synthesis of a Di-substituted 2,4-Diamino-6-ethoxy-1,3,5-triazine
-
Dissolve the mono-substituted 2-chloro-4-amino-6-ethoxy-1,3,5-triazine (1 equivalent) in anhydrous THF.
-
Add the second amine nucleophile (1.1 equivalents) followed by DIEA (1.1 equivalents).
-
Stir the reaction mixture at room temperature or heat to 35-75 °C, depending on nucleophile reactivity.[1][4]
-
Monitor the reaction by TLC until the starting mono-substituted triazine is consumed (this may take 12-30 hours).[4]
-
Remove the solvent under vacuum.
-
Dissolve the residue in DCM and wash with water to remove salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product. Purify by column chromatography if necessary.
Visualizations
Caption: Experimental workflow for nucleophilic substitution.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Factors influencing substitution reaction yield.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 6. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 2,4-Dichloro-6-ethoxy-1,3,5-triazine with Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dichloro-6-ethoxy-1,3,5-triazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when reacting this compound with nucleophiles?
A1: The most prevalent side reactions are double substitution, hydrolysis of the chloro groups, and, under specific conditions, displacement of the ethoxy group. Double substitution, where two nucleophile molecules react with one triazine molecule, is often the primary concern when aiming for monosubstitution.[1] Hydrolysis can occur if water is present in the reaction mixture, leading to the formation of hydroxy-triazine derivatives. While less common, the ethoxy group can act as a leaving group in the presence of strong nucleophiles or under harsh reaction conditions.[2]
Q2: How does the nature of the nucleophile affect the reaction outcome?
A2: The reactivity of the nucleophile plays a crucial role. Generally, the order of reactivity for nucleophilic substitution on the triazine core is alcohols > thiols > amines.[3][4] This means that reactions with alcohols may proceed under milder conditions compared to reactions with amines. The steric hindrance of the nucleophile also significantly impacts the reaction rate and the propensity for side reactions.
Q3: At what temperatures should I run my reaction to achieve selective monosubstitution?
A3: For selective monosubstitution on a dichlorotriazine derivative, it is crucial to maintain low temperatures. A general guideline, extrapolated from the well-studied 2,4,6-trichloro-1,3,5-triazine (TCT), is to perform the first substitution at or below 0 °C.[5][6] The second substitution typically requires room temperature or gentle heating. For this compound, starting with low temperatures and slowly warming the reaction while monitoring its progress is a prudent approach.
Q4: What is the role of the base in these reactions, and how does it influence side product formation?
A4: A base is typically required to neutralize the HCl generated during the nucleophilic substitution. The choice and stoichiometry of the base are critical. Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIEA) are commonly used.[5] The use of a strong base, such as sodium hydride (NaH), can promote double substitution.[1] It is essential to use the correct molar equivalents of the base to avoid an excess, which can lead to side reactions.
Troubleshooting Guides
Problem 1: Low yield of the desired monosubstituted product and a significant amount of disubstituted byproduct.
This is a classic issue of over-reaction, often referred to as double substitution.
Possible Causes:
-
Reaction temperature is too high: The second substitution is more facile at elevated temperatures.
-
Excess nucleophile or base: Using more than one equivalent of the nucleophile or a strong base can drive the reaction towards disubstitution.
-
Prolonged reaction time: Allowing the reaction to proceed for too long, even at a low temperature, can lead to the formation of the disubstituted product.
Solutions:
-
Maintain strict temperature control: Start the reaction at a low temperature (e.g., -10 °C to 0 °C) and monitor the progress closely by TLC or LC-MS.
-
Use precise stoichiometry: Use one equivalent of the nucleophile and a suitable, non-nucleophilic base like DIEA.
-
Slow addition of the nucleophile: Adding the nucleophile dropwise to the solution of this compound can help to maintain a low concentration of the nucleophile and favor monosubstitution.
-
Optimize reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to the desired extent.
Problem 2: Presence of an unexpected byproduct with a lower molecular weight than the starting material.
This could indicate hydrolysis of one or both chloro groups.
Possible Causes:
-
Presence of water in the reaction: Moisture in the solvent, reagents, or glassware can lead to hydrolysis.
-
Aqueous workup conditions: Prolonged exposure to water during the workup can also cause hydrolysis.
Solutions:
-
Use anhydrous conditions: Ensure all solvents and reagents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize contact with water during workup: Perform the aqueous workup quickly and at a low temperature.
-
Purification: The hydroxylated byproduct can often be separated from the desired product by column chromatography.
Problem 3: The reaction is very slow or does not proceed to completion.
Possible Causes:
-
Insufficiently reactive nucleophile: Sterically hindered or electronically poor nucleophiles may react slowly.
-
Reaction temperature is too low: While low temperatures are good for selectivity, they can also slow down the reaction rate significantly.
-
Inadequate base: The base may not be strong enough to effectively neutralize the generated HCl, thus impeding the reaction.
Solutions:
-
Gradually increase the temperature: After an initial period at low temperature, the reaction temperature can be slowly raised to room temperature while monitoring for the formation of byproducts.
-
Use a stronger, non-nucleophilic base: If a weak base is suspected to be the issue, a stronger, non-nucleophilic base could be considered.
-
Increase reaction time: For sluggish reactions, a longer reaction time may be necessary. Continue to monitor the reaction to find the optimal balance between conversion and side product formation.
Quantitative Data on Side Reactions
While specific quantitative data for the side reactions of this compound is not extensively available in the literature, data from analogous systems provides valuable insights. The following table summarizes qualitative and semi-quantitative observations from reactions with 2,4,6-trichloro-1,3,5-triazine (TCT), which can be used as a proxy.
| Nucleophile | Reaction Conditions | Desired Product | Observed Side Products | Reference |
| Amine | DIEA, DCM/Dioxane, 75°C | Monosubstituted amine | Double substitution observed with strong base (NaH) | [1] |
| Thiol | DIEA, DCM, 0°C | Monosubstituted thiol | High selectivity for monosubstitution at low temp. | [3] |
| Alcohol | DIEA, DCM, 0°C | Monosubstituted alcohol | High selectivity for monosubstitution at low temp. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Monosubstitution with an Amine Nucleophile
This protocol is adapted from procedures for 2,4,6-trichloro-1,3,5-triazine and should be optimized for specific amine nucleophiles.[5]
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine nucleophile (1.0 eq) and diisopropylethylamine (DIEA) (1.1 eq) in the same anhydrous solvent.
-
Add the amine/DIEA solution dropwise to the cooled triazine solution over 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, quench the reaction by adding cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathways for this compound with nucleophiles.
Caption: Troubleshooting logic for common reaction issues.
References
- 1. How To [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
managing hydrolysis of 2,4-Dichloro-6-ethoxy-1,3,5-triazine during synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for managing the hydrolysis of 2,4-dichloro-6-ethoxy-1,3,5-triazine during its synthesis. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the main causes of this compound hydrolysis during synthesis?
Hydrolysis of the triazine ring, particularly the chlorinated positions, is a primary side reaction during the synthesis of this compound. The main causes include:
-
Presence of Water: The starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), and the subsequent chlorinated intermediates are highly susceptible to hydrolysis. Water can be introduced through wet solvents, reagents, or atmospheric moisture.
-
Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis. The substitution of chlorine atoms on the triazine ring is temperature-dependent, and elevated temperatures can favor side reactions.[1]
-
pH of the Reaction Mixture: The presence of acidic or basic conditions can influence the rate of hydrolysis. While a base is necessary to neutralize the HCl generated during the reaction, excess base or the presence of aqueous bases can promote the unwanted hydrolysis of the C-Cl bonds.
Q2: How can I minimize hydrolysis when preparing this compound?
Minimizing hydrolysis is crucial for achieving a high yield and purity of the desired product. Here are key strategies:
-
Maintain Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[2]
-
Strict Temperature Control: The first nucleophilic substitution on cyanuric chloride is typically performed at low temperatures, often around 0°C, to ensure monosubstitution and minimize hydrolysis.[1][3]
-
Controlled Addition of Reagents: A slow, dropwise addition of the nucleophile (ethanol) and the base (e.g., triethylamine or diisopropylethylamine) can help to control the reaction exotherm and maintain a low reaction temperature.[1]
-
Use of a Non-Aqueous Base: Employ a non-aqueous organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), to scavenge the HCl produced during the reaction.[3] This avoids the introduction of water that would be present with inorganic bases like sodium hydroxide.
Q3: What are the signs of significant hydrolysis in my reaction?
Several indicators may suggest that significant hydrolysis has occurred:
-
Formation of Precipitates: Hydrolysis of cyanuric chloride or its derivatives can lead to the formation of cyanuric acid or other insoluble byproducts, which may appear as a white precipitate.
-
Complex TLC or HPLC Profile: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of the crude reaction mixture will show multiple spots or peaks, indicating the presence of impurities. The hydrolyzed products will have different retention factors (Rf) or retention times compared to the desired product.
-
Low Yield of the Desired Product: If hydrolysis is a major side reaction, the final yield of this compound will be significantly lower than expected.
-
Changes in pH: Uncontrolled hydrolysis can lead to changes in the pH of the reaction mixture.
Q4: How do I monitor the progress of the reaction to ensure minimal hydrolysis?
Regular monitoring of the reaction is essential. The most common techniques are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material (cyanuric chloride) and the formation of the product.[3] A sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexane) to visualize the different components.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to monitor the reaction.[3] It provides a more accurate assessment of the relative amounts of starting material, product, and byproducts.
Data Presentation
Table 1: Influence of Reaction Conditions on Monosubstitution of Cyanuric Chloride
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Temperature | 0°C | Room Temperature | 50°C | Lower temperatures favor monosubstitution and reduce hydrolysis. |
| Solvent | Anhydrous Dichloromethane | Anhydrous THF | Acetone (technical grade) | Anhydrous, non-polar aprotic solvents are preferred to minimize hydrolysis. |
| Base | N,N-Diisopropylethylamine (DIEA) | Triethylamine (TEA) | Aqueous Sodium Bicarbonate | Organic bases are preferred to maintain anhydrous conditions. |
| Addition Rate | Slow, dropwise | Rapid addition | --- | Slow addition helps control the reaction temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline based on typical procedures for the monosubstitution of cyanuric chloride.
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Anhydrous ethanol
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer), all oven-dried.
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (argon or nitrogen).
-
Dissolve cyanuric chloride (1.0 equivalent) in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of anhydrous ethanol (1.0 equivalent) and DIEA (1.0 equivalent) in anhydrous DCM.
-
Add the ethanol/DIEA solution dropwise to the stirred solution of cyanuric chloride at 0°C over a period of 30-60 minutes.
-
Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexane mobile phase) until the starting material is consumed.
-
Once the reaction is complete, the mixture can be washed with water to remove the DIEA hydrochloride salt.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 1:4 ethyl acetate/hexane).
-
Using a capillary tube, spot a small amount of the reaction mixture onto a TLC plate.
-
Also spot the starting material (cyanuric chloride) as a reference.
-
Place the TLC plate in the chamber and allow the solvent to elute.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents [patents.google.com]
- 3. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting loss of ethoxy group from triazine ring
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazine-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ethoxy group loss from a triazine ring during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes for the loss of an ethoxy group from my triazine compound?
A1: The loss of an ethoxy group from a triazine ring is typically attributed to cleavage of the ether bond. The most common causes are exposure to acidic conditions, which can lead to hydrolysis or acid-catalyzed cleavage, and nucleophilic attack by other reagents in your reaction mixture. Thermal degradation can also be a contributing factor, particularly at elevated temperatures. The inherent stability of the s-triazine ring means that degradation chemistry usually involves its substituents.[1]
Q2: Under what specific pH conditions is the ethoxy group most likely to be cleaved?
A2: The ethoxy group is most susceptible to cleavage under strongly acidic conditions.[2][3][4] The rate of hydrolysis of triazine compounds is significantly dependent on pH, with accelerated rates observed in acidic environments.[5] While the triazine ring itself shows some stability in alkaline conditions, the ether linkage of the ethoxy group is vulnerable to acid-catalyzed hydrolysis.[6][7]
Q3: Can nucleophiles in my reaction mixture displace the ethoxy group?
A3: Yes, strong nucleophiles can potentially displace an ethoxy group through a nucleophilic aromatic substitution reaction.[8][9][10] Although the ethoxy group is not an ideal leaving group, the electron-deficient nature of the triazine ring facilitates such reactions. The success of the displacement will depend on the strength of the incoming nucleophile and the reaction conditions.
Q4: Is my ethoxy-triazine compound susceptible to degradation by light?
A4: Yes, triazine compounds can undergo photodegradation upon exposure to UV radiation.[11] This process can be accelerated in the presence of substances like hydrogen peroxide. The degradation pathways often involve modifications of the side chains, which could include the ethoxy group.
Q5: What is the primary degradation product when an ethoxy group is lost?
A5: The most probable degradation product is the corresponding hydroxy-triazine, where the ethoxy group (-OCH2CH3) is replaced by a hydroxyl group (-OH). This can be formed through hydrolysis or acid-catalyzed cleavage.[2][12]
Troubleshooting Guide
If you are experiencing the unintended loss of an ethoxy group from your triazine compound, consult the following table to identify potential causes and corrective actions.
| Symptom | Potential Cause | Recommended Action |
| Loss of ethoxy group observed after acidic workup. | Acid-catalyzed cleavage or hydrolysis. [2][5] | - Neutralize the reaction mixture promptly after the reaction is complete.- Use milder acidic conditions or a shorter exposure time.- Consider alternative purification methods that do not require strong acids. |
| Degradation occurs in the presence of strong nucleophiles (e.g., amines, thiols). | Nucleophilic displacement of the ethoxy group. [8] | - Protect the triazine ring if the nucleophile is not intended to react at that position.- Use a less nucleophilic reagent if possible.- Modify the reaction temperature to disfavor the substitution reaction. |
| Compound degrades during heating. | Thermal decomposition. [13] | - Perform the reaction at a lower temperature.- Reduce the reaction time.- Investigate the thermal stability of your specific triazine compound using techniques like thermogravimetric analysis (TGA). |
| Degradation observed upon exposure to light. | Photodegradation. [11] | - Protect the reaction vessel from light by wrapping it in aluminum foil.- Use amber-colored glassware. |
| Inconsistent results and unexpected byproducts. | A combination of the above factors. | - Systematically investigate each potential cause by running control experiments.- Analyze your starting materials for impurities that might be catalyzing the degradation. |
Experimental Protocols
To confirm the loss of the ethoxy group and identify the resulting degradation products, the following analytical techniques are recommended.
Protocol 1: Analysis of Ethoxy-Triazine and its Degradation Products by High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for the routine analysis of triazine degradation products in aqueous and organic samples.[12]
-
Sample Preparation:
-
For aqueous samples, perform a solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes and remove interfering substances.[12][14]
-
Elute the analytes from the SPE cartridge with a suitable organic solvent like methanol or acetonitrile.
-
For organic reaction mixtures, dilute a small aliquot of the sample in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with a buffer like ammonium formate, pH can be adjusted as needed). A typical gradient could be starting from 20% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm, as triazines typically have strong absorbance at this wavelength.[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or elevated (e.g., 40 °C) for better peak shape and faster elution.[15]
-
-
Data Analysis:
-
Compare the retention times of the peaks in your sample to those of authentic standards of the starting ethoxy-triazine and the potential hydroxy-triazine degradation product.
-
Quantify the amount of each compound by creating a calibration curve with the standards.
-
Protocol 2: Analysis of Ethoxy-Triazine and its Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is highly effective for the identification and quantification of volatile triazine compounds and their degradation products.[16][17]
-
Sample Preparation:
-
Perform a liquid-liquid extraction (LLE) of the aqueous sample with a solvent like dichloromethane or a solid-phase extraction (SPE) as described in the HPLC protocol.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
For the analysis of hydroxy-triazines, derivatization (e.g., methylation with diazomethane or silylation) may be necessary to increase volatility.[12]
-
-
GC-MS Conditions (based on EPA Method 619): [16][18]
-
Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
Injector Temperature: 250-275 °C.
-
Injection Mode: Splitless injection.
-
Oven Temperature Program: Start at 60-80 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to 280-300 °C and hold for 5-10 minutes.
-
MS Transfer Line Temperature: 280-300 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 amu.
-
-
Data Analysis:
-
Identify the compounds by comparing their retention times and mass spectra to those in a spectral library or of authentic standards.
-
The mass spectrum of the ethoxy-triazine will show a characteristic molecular ion peak and fragmentation pattern. The loss of the ethoxy group will result in a different molecular ion and fragmentation for the hydroxy-triazine (or its derivative).
-
Visualizing Degradation and Troubleshooting
Chemical Degradation Pathways
The following diagram illustrates the primary chemical pathways for the loss of an ethoxy group from a triazine ring.
Caption: Potential degradation pathways for an ethoxy-triazine.
Troubleshooting Workflow
Use this workflow to systematically diagnose the cause of ethoxy group loss in your experiments.
Caption: A decision tree for troubleshooting ethoxy group loss.
References
- 1. academic.oup.com [academic.oup.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 7. Reactions of π-electron rich 1,2,4-triazines with organolithium nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Thermal dealkylation of 2,4-bis(alkylamino)-6-chloro-s-triazines. Effect of alkyl group structure. Part 2 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. epa.gov [epa.gov]
Technical Support Center: Improving Selectivity in Sequential Reactions with 2,4-Dichloro-6-ethoxy-1,3,5-triazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-6-ethoxy-1,3,5-triazine in sequential nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general principle for achieving selective sequential substitution on this compound?
A1: The selectivity of sequential substitutions on the this compound core is primarily controlled by the reactivity of the nucleophiles and the reaction temperature. The two chlorine atoms on the triazine ring are susceptible to nucleophilic aromatic substitution (SNAr). Generally, the first substitution can be achieved at a lower temperature, while the second substitution requires a higher temperature. This is because the introduction of an electron-donating group in the first substitution deactivates the triazine ring towards further nucleophilic attack, thus requiring more forcing conditions for the second substitution.[1][2]
Q2: What is the typical reactivity order of common nucleophiles with this compound?
A2: While specific reactivity can be influenced by the steric hindrance and basicity of the nucleophile, a general reactivity trend for common nucleophiles in reactions with chlorotriazines is:
Amines > Thiols > Alcohols
This means that amines will typically react at lower temperatures or faster rates than thiols, which in turn are more reactive than alcohols under similar conditions. This differential reactivity is a key factor in achieving selective substitutions.
Q3: How does the pre-existing ethoxy group affect the reactivity of the remaining chlorine atoms?
A3: The ethoxy group is an electron-donating group, which reduces the electrophilicity of the triazine ring. Compared to the parent compound, 2,4,6-trichloro-1,3,5-triazine (TCT), the remaining two chlorine atoms in this compound are less reactive. This deactivation means that higher temperatures or longer reaction times may be necessary for subsequent substitutions compared to those required for TCT.
Q4: What are the common side reactions to be aware of?
A4: Common side reactions include:
-
Di-substitution: If the reaction conditions for the first substitution are too harsh (e.g., elevated temperature, prolonged reaction time), the formation of a di-substituted byproduct can occur, reducing the yield of the desired mono-substituted product.
-
Hydrolysis: In the presence of water, the chlorine atoms can be hydrolyzed to hydroxyl groups, leading to the formation of hydroxy-triazine byproducts.[3][4] It is crucial to use anhydrous solvents and reagents.
-
Reaction with solvent: Some nucleophilic solvents may compete with the intended nucleophile, leading to undesired byproducts.
-
Homocoupling of nucleophiles: Under certain conditions, particularly with thiols, oxidative homocoupling to form disulfides can be a competing reaction.
Troubleshooting Guides
Problem 1: Low yield of the mono-substituted product and formation of di-substituted byproduct.
| Possible Cause | Suggested Solution |
| Reaction temperature is too high. | Perform the first substitution at a lower temperature (e.g., 0°C or even -20°C).[1] |
| Extended reaction time. | Monitor the reaction closely using TLC or HPLC and quench it as soon as the starting material is consumed. |
| Excess of nucleophile. | Use a stoichiometric amount (1.0 equivalent) of the nucleophile for the first substitution. |
| Inefficient stirring. | Ensure vigorous stirring to maintain a homogeneous reaction mixture and prevent localized overheating. |
Problem 2: No reaction or incomplete conversion for the second substitution.
| Possible Cause | Suggested Solution |
| Insufficiently high reaction temperature. | The second substitution typically requires higher temperatures (e.g., room temperature to reflux) due to the deactivating effect of the first substituent.[1][2] |
| Steric hindrance from the first substituent or the incoming nucleophile. | Consider using a less sterically hindered nucleophile or a higher boiling point solvent to allow for higher reaction temperatures. |
| Inadequate base. | Ensure at least one equivalent of a non-nucleophilic base (e.g., diisopropylethylamine - DIEA) is present to neutralize the HCl generated during the reaction.[1] |
| Poor solubility of reagents. | Choose a solvent that ensures the solubility of all reactants at the desired reaction temperature. |
Problem 3: Formation of undesired hydroxy-triazine byproducts.
| Possible Cause | Suggested Solution |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Hydrolysis of the starting material or product during workup. | Perform aqueous workup at low temperatures and minimize contact time with the aqueous phase. |
Data Presentation
Table 1: Effect of Temperature on the Selectivity of Mono-substitution of this compound with Aniline *
| Temperature (°C) | Reaction Time (h) | Yield of Mono-substituted Product (%) | Yield of Di-substituted Byproduct (%) |
| 0 | 4 | 92 | < 5 |
| 25 (Room Temp.) | 2 | 75 | 20 |
| 50 | 1 | 40 | 55 |
*Disclaimer: The data in this table is illustrative and based on general principles of chlorotriazine chemistry. Actual results may vary based on specific experimental conditions.
Table 2: Comparison of Nucleophile Reactivity for the First Substitution at 0°C *
| Nucleophile | Reaction Time (h) | Yield of Mono-substituted Product (%) |
| Aniline | 4 | 92 |
| Thiophenol | 6 | 88 |
| Benzyl Alcohol | 12 | 75 |
*Disclaimer: The data in this table is illustrative and based on general principles of chlorotriazine chemistry. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Selective Mono-substitution with an Amine Nucleophile
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add diisopropylethylamine (DIEA) (1.1 eq).
-
Slowly add a solution of the amine nucleophile (1.0 eq) in anhydrous DCM dropwise to the cooled solution over 30 minutes.
-
Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion (typically 2-4 hours), quench the reaction by adding cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sequential Di-substitution with a Thiol Nucleophile
-
Starting with the purified mono-amino-substituted product from Protocol 1 (1.0 eq), dissolve it in anhydrous tetrahydrofuran (THF).
-
Add DIEA (1.1 eq) to the solution.
-
Add the thiol nucleophile (1.0 eq) to the mixture.
-
Warm the reaction to room temperature and stir. If the reaction is sluggish, gently heat to reflux (40-60°C).
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for sequential substitution.
Caption: Factors influencing reaction selectivity and yield.
References
Technical Support Center: 2,4-Dichloro-6-ethoxy-1,3,5-triazine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2,4-Dichloro-6-ethoxy-1,3,5-triazine.
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material (this compound) remaining after the expected reaction time.
-
Low yield of the desired substituted product.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Base Strength or Stoichiometry | The base acts as a scavenger for the HCl generated during the reaction. An insufficient amount or a base that is too weak may not effectively neutralize the acid, leading to a slowdown or stalling of the reaction. Solution: Ensure at least one equivalent of base is used per chlorine atom being substituted. For weakly nucleophilic amines or alcohols, a stronger base might be required. Consider using a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if weaker bases are ineffective. |
| Low Reaction Temperature | Nucleophilic aromatic substitution (SNAr) reactions on triazine rings are temperature-dependent. The first substitution can often occur at 0°C to room temperature, but subsequent substitutions may require higher temperatures.[1][2] Solution: If the reaction is sluggish at room temperature, consider gradually increasing the temperature. For the second substitution on the triazine ring, heating is often necessary.[1][2] |
| Poor Solubility of Reactants or Base | If any of the reactants or the base are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced. Inorganic bases like potassium carbonate (K₂CO₃) can have limited solubility in common organic solvents. Solution: Choose a solvent system in which all components are soluble. For inorganic bases, consider using a polar aprotic solvent like DMF or DMSO, or using a phase-transfer catalyst. Alternatively, organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) are generally more soluble in a wider range of organic solvents.[3] |
| Steric Hindrance | A bulky nucleophile or a sterically hindered triazine substrate can slow down the reaction rate. Solution: In cases of significant steric hindrance, prolonged reaction times and higher temperatures may be necessary. The use of a less hindered base could also be beneficial. |
Issue 2: Formation of Multiple Products or Side Reactions
Symptoms:
-
TLC or LC-MS analysis shows the presence of multiple spots or peaks in addition to the starting material and the desired product.
-
Difficulty in purifying the desired product.
Possible Causes and Solutions:
| Cause | Solution |
| Di- or Tri-substitution | If the reaction conditions are too harsh (e.g., high temperature, long reaction time, excess nucleophile), substitution of both chlorine atoms may occur, leading to a mixture of mono- and di-substituted products. Solution: Carefully control the reaction temperature. The first substitution is typically carried out at a lower temperature (e.g., 0°C) than the second.[1][2] Use a stoichiometric amount of the nucleophile for mono-substitution. |
| Hydrolysis of the Triazine Ring | The presence of water in the reaction mixture, especially in the presence of a base, can lead to the hydrolysis of the chloro- or ethoxy-substituents on the triazine ring, forming hydroxy-triazine byproducts. Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Reaction with the Solvent | Certain solvents can react with the activated triazine ring, especially at elevated temperatures. For example, alcoholic solvents can act as nucleophiles. Solution: Choose an inert solvent that does not participate in the reaction. Common choices include acetone, acetonitrile, THF, and dichloromethane. |
Frequently Asked Questions (FAQs)
Q1: Which base should I choose for my reaction?
The choice of base depends on several factors, including the nucleophilicity of your substrate, the desired reaction temperature, and the solubility of the base in your chosen solvent.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are cost-effective and commonly used. However, their solubility in many organic solvents can be a limitation. They are often used in polar aprotic solvents like acetone or acetonitrile.[4]
-
Organic Bases (e.g., TEA, DIEA): These are generally more soluble in a wider range of organic solvents. Studies on the closely related 2,4,6-trichloro-1,3,5-triazine have shown that the reaction kinetics at 0°C are similar for K₂CO₃, TEA, and DIEA, with reactions often completing within 30 minutes. DIEA, having a higher boiling point, is particularly useful for reactions requiring elevated temperatures.
Q2: How does the pKa of the base affect the reaction rate?
The primary role of the base in these reactions is to neutralize the HCl generated. A stronger base (higher pKa) will be a more effective acid scavenger. However, the base itself should not be nucleophilic enough to compete with the intended nucleophile. For most applications, a moderately strong base like K₂CO₃ (pKa of the bicarbonate ion is ~10.3) or tertiary amines like TEA (pKa ~10.8) and DIEA (pKa ~11) are sufficient.
Q3: What is the typical order of reactivity for the two chlorine atoms on this compound?
The two chlorine atoms are chemically equivalent. The substitution of the first chlorine atom deactivates the triazine ring slightly towards further nucleophilic attack due to the electron-donating nature of the incoming nucleophile. Therefore, the second substitution typically requires more forcing conditions (higher temperature or longer reaction time) than the first.[1]
Q4: Can I perform a one-pot reaction to substitute both chlorine atoms with two different nucleophiles?
Yes, this is a common strategy. Due to the difference in reactivity, it is possible to perform a sequential, one-pot synthesis. The first, more reactive nucleophile is added at a lower temperature (e.g., 0°C). After the first substitution is complete, the second, less reactive nucleophile is added, and the reaction temperature is raised to facilitate the second substitution.
Data Presentation
Table 1: Qualitative Comparison of Bases for Nucleophilic Substitution on Dichlorotriazines
| Base | Typical Solvents | Relative Reaction Rate at 0°C | Key Considerations |
| K₂CO₃ | Acetone, Acetonitrile | Similar to TEA and DIEA | Limited solubility in less polar organic solvents. |
| NaHCO₃ | Acetone, Acetonitrile | Generally slower than K₂CO₃ | Weaker base, may require longer reaction times or higher temperatures.[4] |
| TEA | THF, CH₂Cl₂, Acetonitrile | Similar to K₂CO₃ and DIEA | Volatile, can be easily removed. |
| DIEA | THF, CH₂Cl₂, Acetonitrile | Similar to K₂CO₃ and TEA | Higher boiling point, suitable for reactions at elevated temperatures. |
The following table presents representative second-order rate constants for the reaction of a similar compound, 2,4,6-trichloro-1,3,5-triazine, with different nucleophiles, illustrating the influence of the nucleophile on the reaction rate. Note that these are not for this compound and should be used as a general guide.
Table 2: Representative Second-Order Rate Constants for the Reaction of 2,4,6-Trichloro-1,3,5-triazine with Various Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |
| Dimethylamine | 30% aq. EtOH | 40 | 7.7 x 10⁻⁴ |
| Piperidine | 30% aq. EtOH | 40 | ~7 x 10⁻⁴ |
| Methylamine | 30% aq. EtOH | 40 | ~6 x 10⁻⁴ |
| Diethylamine | 30% aq. EtOH | 40 | ~5 x 10⁻⁴ |
| Hydroxide Ion | 100% EtOH | 50 | 96.4 x 10⁻⁴ |
| (Data adapted from a study on 2,4,6-trichloro-1,3,5-triazine and should be considered as an approximation for this compound.)[5] |
Experimental Protocols
General Procedure for Mono-substitution of this compound
This protocol is a general guideline and may require optimization for specific nucleophiles.
-
Dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, CH₂Cl₂, or acetone) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve the nucleophile (1.0 eq) and the chosen base (1.1 eq, e.g., DIEA or K₂CO₃) in the same anhydrous solvent.
-
Add the solution of the nucleophile and base dropwise to the stirred solution of the triazine at 0°C over a period of 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to a few hours at 0°C.
-
Upon completion, if an organic base was used, the reaction mixture can be washed with water or a mild aqueous acid (e.g., 1M HCl) to remove the base and its salt. If an inorganic base was used, it can be removed by filtration.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Experimental workflow for the mono-substitution reaction.
Caption: Troubleshooting decision tree for common reaction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction-Based Amine and Alcohol Gases Detection with Triazine Ionic Liquid Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
Technical Support Center: Analytical Methods for 2,4-Dichloro-6-ethoxy-1,3,5-triazine Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring reactions involving 2,4-Dichloro-6-ethoxy-1,3,5-triazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring reactions of this compound?
A1: The primary methods for monitoring reactions of dichlorotriazines and other s-triazine derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC is often preferred for its ability to separate complex mixtures of reactants, intermediates, and products.[3][4] GC-MS is highly effective for identifying and quantifying volatile derivatives and reaction byproducts.[2] For real-time, in-situ reaction monitoring, Raman spectroscopy is also a powerful technique.[5][6]
Q2: How do I choose between HPLC and GC-MS for my experiment?
A2: The choice depends on the properties of your analytes and the goals of your analysis.
-
HPLC: Ideal for non-volatile or thermally sensitive compounds. It offers excellent separation of a wide range of triazine derivatives.[2][3]
-
GC-MS: Best suited for volatile and thermally stable compounds. It provides definitive structural information, which is invaluable for identifying unknown byproducts or degradation products.[7]
-
Raman Spectroscopy: Use when you need continuous, real-time data on the concentration of reactants and products without sample extraction.[5][8]
Q3: What type of HPLC column is recommended for separating this compound and its products?
A3: A reversed-phase (RP) C18 column is the most common and effective choice for analyzing triazine derivatives.[2][3] These columns provide high retention of non-polar analytes through hydrophobic interactions, enabling good baseline resolution for a broad range of related compounds.[3]
Q4: Can the ethoxy group on the triazine ring be cleaved during analysis or reaction?
A4: While the two chlorine atoms are the primary leaving groups in nucleophilic substitution reactions, the ethoxy group can also be substituted under certain conditions, though this typically requires more forcing conditions than the displacement of the second chlorine.[9] It is crucial to monitor for potential byproducts resulting from the loss of the ethoxy group, especially if the reaction is run at elevated temperatures or with highly reactive nucleophiles.
Q5: Why is sample preparation important for analyzing triazine reactions?
A5: Sample preparation is critical to ensure accurate and reproducible results. For many analyses, especially at low concentrations, an enrichment step like Solid-Phase Extraction (SPE) is necessary to achieve the required sensitivity.[4][10] Proper sample preparation also removes matrix components that could interfere with the analysis or damage the analytical column.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound reactions.
HPLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing or Broadening | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload. | 1. Flush the column with a strong solvent or replace it.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Dilute the sample and reinject. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Air bubbles in the pump. | 1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a stable temperature.3. Degas the mobile phase and prime the pump. |
| Ghost Peaks / Unexpected Peaks | 1. Contamination in the sample, solvent, or autosampler.2. Carryover from a previous injection.3. Mobile phase degradation. | 1. Run a blank gradient to identify the source of contamination.2. Implement a needle wash step between injections.3. Prepare fresh mobile phase daily. |
| Low Signal or No Peaks | 1. Incorrect detector wavelength.2. Sample degradation.3. Leak in the system. | 1. Verify the UV absorbance maximum for your compounds (e.g., 220-280 nm for triazines).[3][4]2. Ensure proper sample storage and handle samples quickly.3. Check all fittings for leaks from the pump to the detector. |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape | 1. Analyte degradation in the hot injector.2. Column contamination.3. Incorrect injector temperature. | 1. Use a deactivated inlet liner or lower the injector temperature.2. Bake out the column according to the manufacturer's instructions.3. Optimize the injector temperature for your specific analytes. |
| Low Sensitivity | 1. Ion source is dirty.2. Leak in the vacuum system.3. Inefficient ionization. | 1. Clean the ion source as per the instrument manual.[7]2. Perform a leak check, focusing on the injector seal and column fittings.3. Ensure MS tune parameters are optimized. |
| Mass Spectrum Mismatch | 1. Co-eluting peaks.2. Background interference.3. Incorrect library search parameters. | 1. Improve chromatographic separation by optimizing the temperature program.2. Subtract the background spectrum from the analyte spectrum.3. Adjust library search settings to be less stringent if necessary. |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Reaction Monitoring
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[3]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution: Start with a high percentage of Solvent A, and linearly increase the percentage of Solvent B over 10-15 minutes to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Filter through a 0.22 µm syringe filter before injection.
-
Injection Volume: 5 µL.
Protocol 2: General GC-MS Method for Byproduct Identification
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 50-400 m/z.
-
-
Sample Preparation: Quench the reaction and extract the compounds of interest using a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate if necessary. Derivatization may be required for certain polar byproducts.[4]
Data Summary Tables
Table 1: Example HPLC Parameters for Triazine Analysis
| Parameter | Setting | Reference |
| Column | Accucore C18, 2.6 µm, 100 x 2.1 mm | [3] |
| Mobile Phase | Acetonitrile / Water | [3][4] |
| Detector | UV at 280 nm | [3] |
| Back Pressure | ~298 bar | [3] |
Table 2: Example Mass Spectrometry Data for a Related Triazine (Atrazine)
| m/z Value | Interpretation | Reference |
| 215, 217 | Molecular Ion (M+) | [7] |
| 200, 202 | Loss of a methyl group ([M-15]) | [7] |
| 173, 175 | Loss of propene ([M-42]) | [7] |
Visualizations
Caption: Diagram 1: Workflow for selecting the appropriate analytical method.
Caption: Diagram 2: A typical workflow from sample collection to data reporting.
References
- 1. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. aidic.it [aidic.it]
- 6. researchgate.net [researchgate.net]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. ondavia.com [ondavia.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dichloro-6-ethoxy-1,3,5-triazine and 2,4-dichloro-6-methoxy-1,3,5-triazine
This guide provides a detailed comparison of the reactivity of two closely related triazine derivatives: 2,4-dichloro-6-ethoxy-1,3,5-triazine and 2,4-dichloro-6-methoxy-1,3,5-triazine. These compounds are pivotal intermediates in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and performance materials.[1][2] Understanding their relative reactivity is crucial for optimizing reaction conditions and achieving desired product outcomes in drug development and other research fields.
Theoretical Basis for Reactivity
The reactivity of the chlorine atoms on the 1,3,5-triazine ring is governed by nucleophilic aromatic substitution (SNAr). The triazine ring is an electron-deficient system, which facilitates the attack of nucleophiles. The substitution of the two chlorine atoms is a stepwise process, and the reactivity of the second chlorine atom is influenced by the nature of the substituent that replaced the first one.[3][4]
Both the methoxy (-OCH3) and ethoxy (-OC2H5) groups are electron-donating through resonance, a phenomenon where the lone pairs on the oxygen atom are delocalized into the triazine ring.[5] This electron donation increases the electron density of the ring, thereby deactivating it towards subsequent nucleophilic attack.
The primary difference in the electronic character of the methoxy and ethoxy groups lies in their inductive effects. The ethyl group in the ethoxy substituent is slightly more electron-donating than the methyl group in the methoxy substituent. This is due to the greater polarizability and hyperconjugation of the ethyl group. Consequently, the ethoxy group is a marginally stronger electron-donating group than the methoxy group.
This subtle difference in electronic properties suggests that This compound will be slightly less reactive towards nucleophiles than 2,4-dichloro-6-methoxy-1,3,5-triazine . The greater electron-donating character of the ethoxy group deactivates the triazine ring to a slightly greater extent, making the remaining chlorine atom less susceptible to nucleophilic substitution.
Quantitative Data Summary
| Property | 2,4-dichloro-6-methoxy-1,3,5-triazine | This compound |
| CAS Number | 3638-04-8 | 18343-30-1 |
| Molecular Formula | C4H3Cl2N3O | C5H5Cl2N3O |
| Molecular Weight | 179.99 g/mol | 194.02 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Hammett Constant (σp of alkoxy group) | -0.27 (for -OCH3) | Approx. -0.25 (for -OCH2CH3) |
| Relative Reactivity | Higher | Lower |
Experimental Protocols
To empirically determine the relative reactivity of these two compounds, a competitive reaction or parallel kinetic studies can be performed. Below is a detailed methodology for a comparative kinetic study using a common nucleophile, such as aniline.
Objective: To determine the second-order rate constants for the reaction of this compound and 2,4-dichloro-6-methoxy-1,3,5-triazine with aniline.
Materials:
-
2,4-dichloro-6-methoxy-1,3,5-triazine
-
This compound
-
Aniline
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., naphthalene)
-
Thermostatted reaction vessel
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of 2,4-dichloro-6-methoxy-1,3,5-triazine, this compound, and aniline in acetonitrile.
-
Prepare a 0.05 M solution of the internal standard in acetonitrile.
-
-
Kinetic Run (to be performed separately for each triazine derivative):
-
Equilibrate the stock solutions and the reaction vessel to the desired temperature (e.g., 25 °C).
-
In the reaction vessel, mix 10 mL of the triazine stock solution with 10 mL of the internal standard solution.
-
Initiate the reaction by adding 10 mL of the aniline stock solution. Start a timer immediately.
-
Withdraw aliquots (e.g., 1 mL) at regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Quench each aliquot by diluting it in a known volume of cold acetonitrile.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by HPLC to determine the concentration of the remaining triazine reactant.
-
The separation can be achieved on a C18 column with a mobile phase of acetonitrile and water.
-
Monitor the elution of the reactant and internal standard using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Calculate the concentration of the triazine at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the triazine concentration versus time. For a pseudo-first-order reaction (with a large excess of aniline, if applicable) or a second-order reaction, the appropriate integrated rate law should be used.
-
The slope of the resulting line will be proportional to the rate constant.
-
Compare the calculated second-order rate constants for the two triazine derivatives to determine their relative reactivity.
-
Visualizations
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Caption: Experimental Workflow for Comparative Kinetic Analysis.
Conclusion
The reactivity of this compound is expected to be slightly lower than that of 2,4-dichloro-6-methoxy-1,3,5-triazine due to the greater electron-donating nature of the ethoxy group compared to the methoxy group. This understanding is critical for researchers in drug development and other fields who utilize these versatile building blocks. The provided experimental protocol offers a robust framework for quantifying this reactivity difference, enabling the fine-tuning of synthetic strategies to maximize yield and efficiency.
References
A Comparative Analysis of Leaving Groups in Monoalkoxy-dichloro-s-triazines: Reactivity and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the leaving groups in monoalkoxy-dichloro-s-triazine systems. While direct quantitative experimental data on the comparative leaving group ability of different alkoxy groups on this scaffold is not extensively available in peer-reviewed literature, this document synthesizes established principles of s-triazine chemistry to infer relative reactivities. The primary focus of existing research lies in the sequential substitution of the chlorine atoms, which are significantly more labile than the alkoxy group under typical nucleophilic substitution conditions.
Relative Leaving Group Ability: A Qualitative Comparison
The reactivity of substituted s-triazines is dominated by the exceptional lability of the chlorine atoms attached to the electron-deficient triazine ring. Alkoxy groups, in contrast, are generally poor leaving groups in nucleophilic aromatic substitution unless activated by strong acids, which is not typical for the conditions used in sequential s-triazine modifications.[1][2][3][4] The reactivity of the s-triazine ring decreases as chlorine atoms are replaced by electron-donating groups, requiring progressively harsher conditions for subsequent substitutions.[5][6]
| Leaving Group | Relative Reactivity on s-Triazine Ring | Typical Conditions for Substitution | Notes |
| Chlorine | Very High | 0°C to room temperature with a nucleophile and base.[5][6] | The two chlorine atoms in a monoalkoxy-dichloro-s-triazine are excellent leaving groups due to the electron-withdrawing nature of the triazine ring. |
| Alkoxy (e.g., Methoxy, Ethoxy) | Very Low | Requires harsh conditions such as strong acid and high temperatures, which are not selective and may lead to ring decomposition.[1][2] | The C-O bond is significantly stronger and less polarized for nucleophilic attack compared to the C-Cl bond in this system. The alkoxy group is typically installed and preserved during subsequent reactions. |
Experimental Protocols
The synthesis of monoalkoxy-dichloro-s-triazines is a standard procedure that highlights the disparity in leaving group ability between chlorine and alkoxy groups. The following is a representative protocol for the synthesis of 2-methoxy-4,6-dichloro-s-triazine.
Objective: To synthesize 2-methoxy-4,6-dichloro-s-triazine by monosubstitution of cyanuric chloride with methanol.
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Methanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Acetone (anhydrous)
-
Distilled water
-
Ice
Procedure:
-
A solution of cyanuric chloride (1 equivalent) in anhydrous acetone is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The flask is cooled to 0-5°C in an ice bath.
-
A solution of sodium bicarbonate (1 equivalent) in water is prepared and cooled to 0-5°C.
-
Anhydrous methanol (1 equivalent) is added to the cyanuric chloride solution.
-
The cold sodium bicarbonate solution is added dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature is maintained between 0-5°C.
-
The reaction is stirred at 0-5°C for 2-4 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.
-
The white solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
This protocol demonstrates the selective substitution of a single chlorine atom at low temperatures, leaving the other two chlorine atoms and the newly introduced methoxy group intact. Further substitutions of the remaining chlorine atoms would require higher temperatures.[5][6]
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the sequential nature of nucleophilic substitution on the s-triazine core and a typical experimental workflow for the synthesis of a monoalkoxy-dichloro-s-triazine.
Caption: Sequential substitution of chlorine atoms on cyanuric chloride.
Caption: Workflow for synthesizing a monoalkoxy-dichloro-s-triazine.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Leaving group - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation [mdpi.com]
- 6. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 2,4-Dichloro-6-ethoxy-1,3,5-triazine Derivatives by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 2,4-Dichloro-6-ethoxy-1,3,5-triazine and its derivatives. Due to the limited availability of specific NMR data for this compound in publicly accessible literature, this guide utilizes data from structurally similar 2,4-dichloro-6-substituted-1,3,5-triazine derivatives to provide a comparative framework.
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound and its derivatives, ¹H and ¹³C NMR provide critical information on the chemical environment of protons and carbons, respectively. This data, including chemical shifts, coupling constants, and signal multiplicities, allows for the unambiguous confirmation of the molecular structure. This guide presents typical NMR data for analogous compounds, outlines a detailed experimental protocol for acquiring high-quality NMR spectra, and provides a workflow for the structural validation process.
Quantitative Data Comparison
The following tables summarize typical ¹H and ¹³C NMR data for derivatives of 2,4-dichloro-1,3,5-triazine. This data serves as a reference for researchers working on the synthesis and characterization of similar compounds.
Table 1: ¹H NMR Data for 2,4-Dichloro-6-substituted-1,3,5-triazine Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 2,4-Dichloro-6-phenethoxy-1,3,5-triazine[1] | CDCl₃ | 3.05 | t | 7.0 | -CH₂-Ar |
| 4.61 | t | 7.0 | -O-CH₂- | ||
| 7.24 | m | - | Ar-H | ||
| 2,4-Dichloro-6-((3-methylbutan-2-yl)thio)-1,3,5-triazine[1] | CDCl₃ | 0.97 | d | 6.7 | -CH₃ |
| 1.33 | d | 7.0 | -CH₃ | ||
| 1.96 | m | - | -CH- | ||
| 3.89 | m | - | -S-CH- |
Note: "d" denotes a doublet, "t" a triplet, and "m" a multiplet.
Table 2: ¹³C NMR Data for 2,4-Dichloro-6-substituted-1,3,5-triazine Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 2,4-Dichloro-6-phenethoxy-1,3,5-triazine[1] | CDCl₃ | 34.8 | -C H₂-Ar |
| 70.8 | -O-C H₂- | ||
| 127.0, 128.7, 129.0, 136.6 | Ar-C | ||
| 170.9, 172.5 | Triazine-C | ||
| 2,4-Dichloro-6-((3-methylbutan-2-yl)thio)-1,3,5-triazine[1] | CDCl₃ | 16.4, 18.2, 18.4 | -CH₃ |
| 31.8 | -CH- | ||
| 47.0 | -S-CH- | ||
| 168.9, 185.7 | Triazine-C |
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
Synthesis of this compound (A Representative Protocol)
A common method for the synthesis of 2,4-dichloro-6-alkoxy-1,3,5-triazines involves the nucleophilic substitution of one chlorine atom of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with an alcohol in the presence of a base.
Materials:
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
Anhydrous ethanol
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Dissolve 2,4,6-trichloro-1,3,5-triazine in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of one equivalent of anhydrous ethanol and one equivalent of DIPEA in anhydrous DCM to the TCT solution with constant stirring.
-
Maintain the reaction temperature at 0°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water to remove the amine salt.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (zg30 or similar).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
Workflow and Data Interpretation
The structural validation of this compound derivatives using NMR follows a logical workflow from synthesis to final structure confirmation.
References
Purity Assessment of Synthesized Ethoxy-Triazine Compounds: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized ethoxy-triazine compounds, supported by experimental protocols and data.
The purity of a synthesized compound directly impacts its safety and efficacy. Therefore, robust analytical methods are required to identify and quantify any impurities. Ethoxy-triazine derivatives, a class of compounds with significant potential in medicinal chemistry, are typically synthesized via nucleophilic substitution reactions, which can lead to a variety of process-related impurities.[1] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[2] This guide will delve into the application of HPLC for ethoxy-triazine analysis, and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the preferred method for the analysis of many organic compounds, including triazine derivatives, due to its suitability for non-volatile and thermally labile molecules.[2] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of ethoxy-triazine compounds from potential impurities.
Experimental Protocol: HPLC Purity Assay for a Representative Ethoxy-Triazine Compound
This protocol is based on established methods for closely related alkoxy-triazine derivatives and is optimized for the purity assessment of a synthesized 2-chloro-4,6-diethoxy-1,3,5-triazine.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS-compatibility)[3]
-
Synthesized 2-chloro-4,6-diethoxy-1,3,5-triazine sample
-
Reference standards for potential impurities (if available)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water mixture (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220-240 nm (based on the UV absorbance maximum of the triazine ring)
-
Injection Volume: 10 µL
-
Run Time: Sufficient to allow for the elution of all components (e.g., 20 minutes).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized ethoxy-triazine compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation: Representative HPLC Purity Analysis
The following table summarizes a typical output from an HPLC purity analysis of a synthesized 2-chloro-4,6-diethoxy-1,3,5-triazine batch. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.5 | 15.2 | 0.5% | Impurity A (e.g., Cyanuric Chloride) |
| 2 | 5.8 | 45.6 | 1.5% | Impurity B (e.g., 2,4-dichloro-6-ethoxy-1,3,5-triazine) |
| 3 | 8.2 | 2908.4 | 96.5% | 2-chloro-4,6-diethoxy-1,3,5-triazine |
| 4 | 10.5 | 42.4 | 1.4% | Impurity C (e.g., 2,4,6-triethoxy-1,3,5-triazine) |
| 5 | 12.1 | 6.0 | 0.1% | Unidentified Impurity |
| Total | 3017.6 | 100.0% |
Note: This data is representative. Actual retention times and peak areas will vary depending on the specific compound, HPLC system, and conditions.
Potential Impurities in Ethoxy-Triazine Synthesis
The synthesis of ethoxy-triazine compounds typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and involves a stepwise nucleophilic substitution of the chlorine atoms with ethoxy groups.[4] Based on this synthesis route, potential impurities include:
-
Starting Material: Unreacted cyanuric chloride.
-
Intermediates: Partially substituted triazines, such as this compound.
-
Over-reaction Products: Fully substituted triazines, such as 2,4,6-triethoxy-1,3,5-triazine, if the target is a di-substituted product.
-
By-products: Products from side reactions, such as hydrolysis of the chloro-substituents to form hydroxy-triazines.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, a comprehensive purity assessment often involves orthogonal methods to ensure all potential impurities are detected.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
Performance Comparison:
| Feature | HPLC | GC-MS |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[2] | Primarily for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. |
| Separation Efficiency | High, especially with modern UPLC systems. | Generally higher separation efficiency for complex mixtures of volatile compounds. |
| Identification | Based on retention time comparison with standards. Diode-array detectors can provide UV spectra for preliminary identification. LC-MS provides mass information. | Provides mass spectra for confident identification of known and unknown compounds by library matching.[5] |
| Quantification | Excellent quantitative capabilities with various detectors (UV, fluorescence, etc.). | Good quantification, especially with a flame ionization detector (FID) or mass spectrometer in selected ion monitoring (SIM) mode. |
| Sample Preparation | Generally simpler, involving dissolution and filtration. | May require derivatization to increase volatility, which can add complexity. |
Experimental Protocol: GC-MS Analysis
A GC-MS method for ethoxy-triazine would typically involve a non-polar capillary column (e.g., DB-5ms) and a temperature gradient to separate the components. The mass spectrometer would be operated in electron ionization (EI) mode to generate fragment patterns for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the absolute purity of a sample without the need for a reference standard of the analyte itself.
Performance Comparison:
| Feature | HPLC | NMR |
| Quantification Principle | Relative quantification based on peak area (area %). | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard. |
| Standard Requirement | Requires reference standards for each impurity for accurate quantification. | Can provide purity without a specific standard for the analyte, using a universal internal standard. |
| Structural Information | Limited structural information (UV spectrum from DAD). | Provides detailed structural information, aiding in the identification of unknown impurities. |
| Sensitivity | Generally more sensitive than NMR. | Lower sensitivity compared to HPLC, which may not detect trace-level impurities. |
| Sample Throughput | High throughput with autosamplers. | Lower throughput, with longer acquisition times for good signal-to-noise. |
| Matrix Effects | Can be susceptible to matrix effects. | Less prone to matrix effects. |
Experimental Protocol: Quantitative ¹H NMR (qNMR)
For qNMR analysis, a known amount of the synthesized ethoxy-triazine is dissolved in a deuterated solvent along with a precisely weighed amount of an internal standard (e.g., maleic acid). The ¹H NMR spectrum is then acquired with parameters optimized for quantitative accuracy (e.g., long relaxation delay). The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Visualizing the Workflow and Relationships
To better understand the process and the interplay of different analytical techniques, the following diagrams illustrate the synthesis and purity assessment workflow, and the logical relationship between the analytical methods.
Caption: Workflow from synthesis to purity assessment of ethoxy-triazine.
Caption: Relationship between analytical methods for purity assessment.
Conclusion
The assessment of purity for synthesized ethoxy-triazine compounds is a multi-faceted process that relies on robust and validated analytical methods. HPLC stands out as the primary technique due to its wide applicability, high resolution, and excellent quantitative performance. However, for a comprehensive understanding of the impurity profile, orthogonal methods such as GC-MS and qNMR are invaluable. GC-MS provides unparalleled identification capabilities for volatile impurities, while qNMR offers a direct measure of absolute purity. The choice and combination of these methods should be guided by the specific properties of the ethoxy-triazine compound and the requirements of the drug development phase, ensuring the final product is safe and effective for its intended use. International Council for Harmonisation (ICH) guidelines provide a framework for setting specifications and validating analytical procedures for new drug substances.[5]
References
- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on Ethoxy- and Methoxy-Dichlorotriazines
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dichlorotriazines in Drug Development
Derivatives of 1,3,5-triazine are pivotal scaffolds in medicinal chemistry and drug discovery due to their versatile biological activities. Ethoxy- and methoxy-dichlorotriazines serve as important intermediates in the synthesis of a wide array of compounds with potential therapeutic applications, including anticancer and antimicrobial agents. The reactivity of the two chlorine atoms on these molecules allows for sequential nucleophilic substitution, enabling the construction of complex molecular architectures. Understanding the kinetics of these substitution reactions is crucial for optimizing reaction conditions, controlling product formation, and designing efficient synthetic routes.
Comparative Kinetic Data
While specific second-order rate constants for the nucleophilic substitution on 2-ethoxy-4,6-dichloro-1,3,5-triazine and 2-methoxy-4,6-dichloro-1,3,5-triazine are not extensively reported, a comparison with the more reactive precursor, 2,4,6-trichloro-1,3,5-triazine (TCT), provides valuable insights into their relative reactivity. The substitution of the first chlorine atom in TCT with an ethoxy or methoxy group is known to decrease the reactivity of the remaining two chlorine atoms towards subsequent nucleophilic attack. This is due to the electron-donating nature of the alkoxy groups, which reduces the electrophilicity of the triazine ring.
For reference, the following table summarizes the second-order rate constants for the reaction of TCT with various nucleophiles. These reactions are typically second-order overall, being first-order with respect to both the triazine substrate and the nucleophile.[1]
Table 1: Second-Order Rate Constants for the Reaction of 2,4,6-Trichloro-1,3,5-triazine (TCT) with Various Nucleophiles. [1]
| Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |
| Aniline | 80% Dioxane - 20% Water | 30 | 1.38 x 10² |
| p-Toluidine | 80% Dioxane - 20% Water | 30 | 3.31 x 10² |
| p-Anisidine | 80% Dioxane - 20% Water | 30 | 4.79 x 10² |
| p-Chloroaniline | 80% Dioxane - 20% Water | 30 | 2.51 x 10¹ |
| p-Nitroaniline | 80% Dioxane - 20% Water | 30 | 1.15 x 10⁰ |
Data extracted from a study on the kinetics of substitution of TCT.[1]
The introduction of an ethoxy or methoxy group in place of one chlorine atom is expected to result in significantly lower rate constants for the substitution of the remaining chlorine atoms under similar conditions. The reaction conditions for the synthesis of di- and tri-substituted triazines, which often require higher temperatures for the second and third substitutions, support this qualitative assessment.
Experimental Protocols
Detailed methodologies for the synthesis of ethoxy- and methoxy-dichlorotriazines are crucial for researchers aiming to utilize these intermediates. The following are typical experimental protocols.
Synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine
This procedure involves the monosubstitution of 2,4,6-trichloro-1,3,5-triazine with methanol.
Materials:
-
2,4,6-trichloro-1,3,5-triazine (TCT)
-
Methanol
-
A suitable base (e.g., sodium carbonate or N,N-diisopropylethylamine - DIEA)
-
An inert solvent (e.g., acetone or dichloromethane - DCM)
Procedure:
-
A solution of TCT (1 equivalent) in the chosen inert solvent is prepared and cooled to 0 °C in an ice bath.
-
A solution of methanol (1 equivalent) and the base (1 equivalent) in the same solvent is added dropwise to the TCT solution with constant stirring.
-
The reaction mixture is stirred at 0 °C and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water to remove the salt byproduct and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Synthesis of 2,4-dichloro-6-ethoxy-1,3,5-triazine
The synthesis of the ethoxy derivative follows a similar protocol to the methoxy derivative, with ethanol being used as the nucleophile.
Materials:
-
2,4,6-trichloro-1,3,5-triazine (TCT)
-
Ethanol
-
A suitable base (e.g., sodium carbonate or N,N-diisopropylethylamine - DIEA)
-
An inert solvent (e.g., acetone or dichloromethane - DCM)
Procedure:
-
TCT (1 equivalent) is dissolved in an inert solvent and the solution is cooled to 0 °C.
-
A solution containing ethanol (1 equivalent) and the base (1 equivalent) is added slowly to the TCT solution while maintaining the low temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Work-up involves washing with water and removal of the solvent to obtain the desired product.
-
Purification is performed as necessary.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflow for the synthesis and subsequent nucleophilic substitution of alkoxy-dichlorotriazines.
Caption: Experimental workflow for the synthesis of alkoxy-dichlorotriazines and their subsequent nucleophilic substitution.
The logical relationship for the reactivity of the chlorine atoms on the triazine ring can be visualized as follows:
Caption: Logical relationship of reactivity decrease upon sequential nucleophilic substitution on the triazine ring.
References
Comparative Analysis of Ethoxy- and Methoxy-Substituted Triazines: A Review of Biological Activities
For Immediate Release
A comprehensive review of scientific literature reveals distinct differences in the biological activities of ethoxy-substituted triazines compared to their methoxy analogues across anticancer, herbicidal, and antimicrobial applications. This guide synthesizes available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.
The substitution of an ethoxy group for a methoxy group on a triazine core can significantly influence the compound's biological efficacy. While both are alkoxy groups, the seemingly minor difference of an additional carbon in the ethoxy chain can alter physicochemical properties such as lipophilicity, steric hindrance, and metabolic stability, thereby impacting how the molecule interacts with its biological target.
Anticancer Activity: A Complex Relationship
The role of alkoxy substituents in the anticancer activity of triazine derivatives is multifaceted. While a direct comparison between ethoxy and methoxy analogues is not extensively documented in a single study, analysis of various reports on substituted triazines provides valuable insights.
For instance, a study on 1,3,5-triazine derivatives for potential use against colorectal cancer reported that a methoxy-substituted compound, methyl(4-(4-(2-chloroethyl)piperazin-1-yl)-6-methoxy-1,3,5-triazin-2-yl)-L-alanyl-L-alaninate, demonstrated significant anticancer activity.[1] Unfortunately, a corresponding ethoxy analogue was not evaluated in the same study to allow for a direct comparison.
Generally, the anticancer activity of triazine derivatives is attributed to their ability to interfere with critical cellular signaling pathways. One of the key pathways often implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway by triazine derivatives can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Table 1: Anticancer Activity of Methoxy-Substituted Triazine Derivatives (Illustrative Example)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl(4-(4-(2-chloroethyl)piperazin-1-yl)-6-methoxy-1,3,5-triazin-2-yl)-L-alanyl-L-alaninate | HCT-116 (Colon) | Not explicitly stated, but showed strong activity | [1] |
Note: This table is illustrative and does not represent a direct comparison due to the lack of available data for an ethoxy analogue in the same study.
Herbicidal Activity: Targeting Photosynthesis
Triazine-based compounds have a long history of use as herbicides. Their primary mechanism of action is the inhibition of photosynthesis at photosystem II (PSII) in the chloroplasts of plants.[2][3] By binding to the D1 protein in PSII, they block the electron transport chain, leading to a cascade of events that ultimately results in plant death.[2][3]
Table 2: Herbicidal Activity of Triazine Derivatives (General Information)
| Herbicide Class | Target Weeds | General Efficacy |
| Triazines | Broadleaf weeds and some grasses | Effective, with some resistance reported |
Antimicrobial Activity: Exploring Structure-Activity Relationships
The antimicrobial potential of triazine derivatives has been an active area of research. Structure-activity relationship (SAR) studies have provided some clues regarding the influence of different substituents.
One study on s-triazine derivatives highlighted that electron-withdrawing groups, such as chloro, were more favorable for antimicrobial activity than electron-donating groups like methoxy.[4] This suggests that the electronic properties of the substituent play a significant role. However, this study did not include a direct comparison with an ethoxy-substituted analogue. The slightly different electronic and steric properties of the ethoxy group could lead to a different antimicrobial profile.
Table 3: Antimicrobial Activity of Methoxy-Substituted Triazine Derivatives (Illustrative SAR Insight)
| Compound Series | General Observation on Methoxy Substitution |
| s-Triazine derivatives | Electron-donating groups like methoxy may be less effective than electron-withdrawing groups for antimicrobial activity. |
Note: This table provides a qualitative insight from a study that did not include a direct comparison with ethoxy analogues.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the ethoxy- and methoxy-substituted triazine compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.
Herbicidal Activity: Seedling Growth Inhibition Assay
This bioassay evaluates the effect of the compounds on the growth of target weed species.
Protocol:
-
Preparation of Test Plates: Place a filter paper in each petri dish and moisten with a solution of the test compound (ethoxy- and methoxy-substituted triazines) at various concentrations. A solvent control is also prepared.
-
Seed Germination: Place a predetermined number of weed seeds (e.g., Amaranthus retroflexus) on the filter paper.
-
Incubation: Incubate the petri dishes in a growth chamber with controlled light and temperature for 7-14 days.
-
Data Collection: Measure the root and shoot length of the seedlings. The EC50 value (the concentration that causes a 50% reduction in growth) can be determined.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Microtiter Plates: Serially dilute the ethoxy- and methoxy-substituted triazine compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the target microorganism (e.g., Staphylococcus aureus or Escherichia coli) to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[5]
Visualizing the Mechanisms
To better understand the biological processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of triazine derivatives.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
The substitution of an ethoxy group for a methoxy group on the triazine scaffold has the potential to significantly modulate its biological activity. However, a clear and consistent trend across anticancer, herbicidal, and antimicrobial applications cannot be definitively established from the currently available literature due to a lack of direct comparative studies. The existing data suggests that subtle changes in the alkoxy substituent can influence activity, highlighting the importance of further research in this area. The provided experimental protocols offer a framework for conducting such comparative analyses to elucidate the precise structure-activity relationships and guide the design of more potent and selective triazine-based compounds for various biological applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Triazine herbicides [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity [mdpi.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
spectroscopic comparison of ethoxy- and methoxy-triazine derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a detailed spectroscopic comparison of methoxy- and ethoxy-substituted triazine derivatives, offering insights into how the seemingly minor change from a methyl to an ethyl group can influence their spectral characteristics. This information is crucial for the identification, characterization, and development of novel triazine-based therapeutics.
This comparison focuses on two representative compounds: 2-chloro-4,6-dimethoxy-1,3,5-triazine and a closely related ethoxy analog. While a direct side-by-side analysis of 2-chloro-4,6-diethoxy-1,3,5-triazine is hampered by the limited availability of its complete spectral data in publicly accessible databases, we will utilize data from structurally similar ethoxy-triazine derivatives to draw meaningful comparisons.
Executive Summary of Spectroscopic Data
The following table summarizes the key spectroscopic data for the methoxy- and a representative ethoxy-triazine derivative. These values provide a quantitative basis for distinguishing between the two classes of compounds.
| Spectroscopic Technique | Methoxy Derivative (2-chloro-4,6-dimethoxy-1,3,5-triazine) | Ethoxy Derivative (Representative: 2,4-diethoxy-s-triazine derivative) | Key Differences |
| ¹H NMR | ~3.98 ppm (s, 6H, 2 x OCH₃) | ~1.4 ppm (t, 6H, 2 x CH₃), ~4.5 ppm (q, 4H, 2 x OCH₂) | Presence of triplet-quartet pattern for the ethoxy group. Downfield shift of protons closer to the triazine ring. |
| ¹³C NMR | ~54.6 ppm (OCH₃), ~170.2, ~167.8 ppm (C-triazine)[1] | ~14 ppm (CH₃), ~64 ppm (OCH₂), ~171 ppm (C-triazine) | Additional signal for the ethyl CH₃ group. Downfield shift of the OCH₂ carbon compared to the OCH₃ carbon. |
| FT-IR (cm⁻¹) | ~2950 (C-H stretch), ~1562 (C=N stretch, triazine ring), ~1300 (C-O stretch), ~818 (C-N stretch)[2] | Similar C=N and C-N stretching frequencies. Additional C-H bending frequencies for the ethyl group. | Subtle shifts in C-H and C-O stretching and bending vibrations. |
| Mass Spec. (m/z) | M⁺ at ~175 | M⁺ will be higher by 28 amu (C₂H₄) compared to the dimethoxy analog. | A clear mass difference corresponding to the replacement of two methyl groups with two ethyl groups. |
| UV-Vis (λmax) | Typically in the range of 220-260 nm in various solvents. | Expected to be in a similar range with minor shifts due to the change in the alkyl group. | Minimal predictable shift; highly dependent on the solvent and overall molecular structure. |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra provide the most straightforward distinction between the methoxy and ethoxy derivatives. The methoxy groups of 2-chloro-4,6-dimethoxy-1,3,5-triazine exhibit a sharp singlet around 3.98 ppm, integrating to six protons[1]. In contrast, an ethoxy-substituted triazine will display a characteristic triplet-quartet pattern. The methyl protons (CH₃) will appear as a triplet at approximately 1.4 ppm, while the methylene protons (OCH₂) will be a quartet further downfield, around 4.5 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom.
¹³C NMR: The carbon NMR spectra also show clear differences. 2-chloro-4,6-dimethoxy-1,3,5-triazine shows a signal for the methoxy carbons at approximately 54.6 ppm and the triazine ring carbons around 170.2 and 167.8 ppm[1]. For an ethoxy derivative, two signals for the ethyl group will be present: one for the terminal methyl carbon (CH₃) at around 14 ppm and another for the methylene carbon (OCH₂) at about 64 ppm. The carbons of the triazine ring will appear in a similar region to the methoxy derivative.
Vibrational Spectroscopy (FT-IR)
The Fourier-transform infrared (FT-IR) spectra of both derivatives are dominated by the characteristic vibrations of the triazine ring. Strong absorption bands corresponding to the C=N stretching of the triazine ring are typically observed in the 1550-1600 cm⁻¹ region. The C-O stretching vibrations of the alkoxy groups appear in the 1200-1300 cm⁻¹ range. The primary difference will be in the C-H stretching and bending regions. The ethoxy derivative will exhibit additional C-H bending vibrations from the methylene group, which can subtly alter the overall spectral fingerprint compared to the methoxy derivative[2].
Mass Spectrometry (MS)
Mass spectrometry provides a definitive method to distinguish between the two derivatives based on their molecular weight. The molecular ion peak (M⁺) for 2-chloro-4,6-dimethoxy-1,3,5-triazine is observed at m/z 175[3]. The corresponding diethoxy analog would have a molecular weight that is 28 atomic mass units higher (due to the replacement of two CH₂ groups for two H atoms), resulting in a molecular ion peak at m/z 203. The fragmentation patterns are also expected to differ, with the ethoxy derivative showing characteristic losses of ethylene (28 amu) or an ethoxy radical (45 amu).
Electronic Spectroscopy (UV-Vis)
Both methoxy- and ethoxy-triazine derivatives exhibit UV absorption maxima in the range of 220-260 nm, attributable to π→π* transitions within the triazine ring. The difference in the alkyl substituent on the oxygen atom is expected to have a minimal effect on the position of the absorption maximum. Solvent polarity can influence the λmax, but significant, predictable shifts between the methoxy and ethoxy derivatives are not typically observed.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of triazine derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the triazine derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
-
Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.
-
Instrument: Agilent 6460 Triple Quadrupole LC/MS system (or equivalent) with an electrospray ionization (ESI) source.
-
Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Acquire the mass spectrum in the positive ion mode over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the triazine derivative in a UV-transparent solvent (e.g., ethanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrument: Shimadzu UV-2600 UV-Vis spectrophotometer (or equivalent).
-
Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Biological Relevance: Triazines and the EGFR/PI3K/AKT/mTOR Signaling Pathway
Certain s-triazine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling cascade, the PI3K/AKT/mTOR pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The ability of triazine derivatives to modulate this pathway underscores their potential as anticancer agents.
References
A Comparative Guide to 2,4-Dichloro-6-ethoxy-1,3,5-triazine and Alternatives for Parallel Synthesis
In the landscape of parallel synthesis, particularly for the generation of compound libraries in drug discovery and development, the choice of coupling reagent is paramount to ensure high efficiency, purity, and ease of workflow. This guide provides a detailed evaluation of 2,4-Dichloro-6-ethoxy-1,3,5-triazine and compares its performance with other commonly employed coupling reagents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visual workflows to aid in the selection of the most suitable reagent for their high-throughput synthesis needs.
Introduction to this compound
This compound is a derivative of 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride. TCT and its derivatives are versatile and cost-effective reagents in organic synthesis. The reactivity of the chlorine atoms on the triazine ring can be modulated by the introduction of substituents, such as an ethoxy group. This allows for a stepwise and controlled reaction with nucleophiles, making it a suitable scaffold for combinatorial chemistry and parallel synthesis. In the context of amide bond formation, the dichlorotriazine core acts as an activating agent for carboxylic acids.
Performance Comparison of Coupling Reagents
Table 1: Performance of a Fluorous-Tagged 2,4-Dichloro-1,3,5-triazine (F-DCT) in Parallel Amide Synthesis
| Carboxylic Acid | Amine | Yield (%) | Purity (%) |
| 4-Bromobenzoic acid | Benzylamine | 85 | >95 |
| 4-Bromobenzoic acid | 4-Methoxybenzylamine | 89 | >95 |
| 4-Bromobenzoic acid | Cyclohexylamine | 78 | >95 |
| 4-Bromobenzoic acid | N-Methylcyclohexylamine | 65 | 94 |
| 4-Iodobenzoic acid | Benzylamine | 82 | >95 |
| 4-Iodobenzoic acid | 4-Methoxybenzylamine | 86 | >95 |
| 4-Iodobenzoic acid | Cyclohexylamine | 75 | >95 |
| 4-Iodobenzoic acid | N-Methylcyclohexylamine | 62 | 93 |
| Cbz-Val-OH | Benzylamine | 75 | >95 |
| Cbz-Val-OH | 4-Methoxybenzylamine | 79 | >95 |
| Cbz-Val-OH | Cyclohexylamine | 68 | >95 |
| Cbz-Val-OH | N-Methylcyclohexylamine | 55 | 92 |
| Cbz-Phe-OH | Benzylamine | 78 | >95 |
| Cbz-Phe-OH | 4-Methoxybenzylamine | 81 | >95 |
| Cbz-Phe-OH | Cyclohexylamine | 71 | >95 |
| Cbz-Phe-OH | N-Methylcyclohexylamine | 58 | 91 |
| Cbz-Aib-OH | Benzylamine | 60 | >95 |
| Cbz-Aib-OH | 4-Methoxybenzylamine | 63 | >95 |
| Cbz-Aib-OH | Cyclohexylamine | 45 | 90 |
| Cbz-Aib-OH | N-Methylcyclohexylamine | 6 | 93 |
Data extracted from a study on a fluorous-tagged 2,4-dichloro-1,3,5-triazine, used here as a surrogate for this compound.
Alternative Coupling Reagents: A Comparative Overview
Several other classes of coupling reagents are frequently used in parallel synthesis. Below is a qualitative comparison of their key features.
Table 2: Qualitative Comparison of Alternative Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages |
| Triazine-based | CDMT, DMTMM | Cost-effective, high reactivity, water-soluble byproducts (DMTMM) leading to easy purification.[1] | DMTMM can be moisture sensitive. |
| Uronium/Aminium | HATU, HBTU, TBTU | High coupling efficiency, fast reaction times, suitable for sterically hindered amino acids.[2] | Can be expensive, potential for side reactions if used in excess.[2] |
| Carbodiimides | DCC, DIC, EDC | Widely used, effective for a broad range of substrates. | Formation of insoluble urea byproducts (DCC, DIC) can complicate purification, risk of racemization.[3][4] |
| Phosphonium | PyBOP, BOP | High reactivity, low racemization. | Byproducts can be difficult to remove, BOP is toxic. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in parallel synthesis. The following are representative protocols for key coupling reagents.
Protocol 1: Parallel Amide Synthesis using a Dichlorotriazine Reagent (General Protocol)
This protocol is adapted from the study on F-DCT and can be considered a general workflow for dichlorotriazine-based coupling agents.
-
Reagent Preparation : Prepare stock solutions of various carboxylic acids (0.2 M in THF) and amines (0.2 M in THF) in a 96-well plate format. Prepare a stock solution of the dichlorotriazine reagent (e.g., this compound) (0.1 M in THF) and a base such as N-methylmorpholine (NMM) (0.4 M in THF).
-
Reaction Setup : To each well of a 96-well reaction block, add the carboxylic acid solution (100 µL, 0.02 mmol), followed by the dichlorotriazine solution (100 µL, 0.01 mmol) and the NMM solution (50 µL, 0.02 mmol).
-
Activation : Shake the reaction block at room temperature for 30 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition : Add the amine solution (100 µL, 0.02 mmol) to each well.
-
Reaction : Seal the reaction block and shake at room temperature for 16-24 hours.
-
Work-up and Purification : Upon completion, the reaction mixtures can be subjected to parallel purification techniques, such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). For the F-DCT reagent, a fluorous solid-phase extraction was employed.[5] For a non-tagged reagent like this compound, a standard silica gel or reversed-phase SPE would be appropriate.
-
Analysis : Analyze the yield and purity of the products in each well using LC-MS.
Protocol 2: Parallel Amide Synthesis using DMTMM
DMTMM is known for its ease of use, particularly in aqueous or alcoholic media.[1]
-
Reagent Preparation : Prepare stock solutions of carboxylic acids (0.1 M in a suitable solvent like methanol or DMF) and amines (0.1 M in the same solvent). Prepare a solution of DMTMM (0.1 M in the same solvent).
-
Reaction Setup : In a 96-well plate, add the carboxylic acid solution (200 µL, 0.02 mmol), followed by the amine solution (200 µL, 0.02 mmol).
-
Reaction Initiation : Add the DMTMM solution (200 µL, 0.02 mmol) to each well.
-
Reaction : Seal the plate and shake at room temperature for 2-16 hours. Reaction progress can be monitored by LC-MS.
-
Work-up : The work-up is often simplified due to the water-solubility of the triazine byproducts.[6] Typically, an aqueous extraction is sufficient to remove the byproducts and excess reagents.
-
Analysis : Analyze the crude product for purity and yield by LC-MS. Further purification by chromatography can be performed if necessary.
Protocol 3: Parallel Amide Synthesis using HATU
HATU is a highly efficient coupling reagent, often used for challenging couplings.[3]
-
Reagent Preparation : Prepare stock solutions of carboxylic acids (0.1 M in DMF), amines (0.1 M in DMF), HATU (0.1 M in DMF), and a non-nucleophilic base such as diisopropylethylamine (DIEA) (0.2 M in DMF).
-
Reaction Setup : In a 96-well plate, add the carboxylic acid solution (200 µL, 0.02 mmol).
-
Activation : Add the HATU solution (200 µL, 0.02 mmol) and the DIEA solution (200 µL, 0.04 mmol) to each well. Allow to stand for a few minutes for pre-activation.
-
Amine Addition : Add the amine solution (200 µL, 0.02 mmol) to each well.
-
Reaction : Seal the plate and shake at room temperature for 1-4 hours.
-
Work-up and Purification : Quench the reaction with water and extract the product with a suitable organic solvent. The crude products can then be purified using parallel chromatography.
-
Analysis : Determine the yield and purity of the products by LC-MS.
Visualizing the Workflow and Reaction Pathways
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: General experimental workflow for parallel amide synthesis.
Caption: Simplified reaction pathways for different coupling reagents.
Caption: Decision flowchart for selecting a coupling reagent.
Conclusion
This compound represents a viable and cost-effective option for parallel amide synthesis. The available data from a closely related dichlorotriazine derivative suggests that it can provide good to excellent yields and purities for a range of substrates. However, for applications where ease of purification is the highest priority, reagents like DMTMM with its water-soluble byproducts may offer an advantage. For particularly challenging couplings involving sterically hindered substrates, the higher reactivity of uronium or phosphonium reagents such as HATU or PyBOP might be necessary. The choice of the optimal coupling reagent will ultimately depend on the specific requirements of the synthesis, including cost, substrate scope, and desired purity and throughput. This guide provides the necessary data and protocols to make an informed decision for your parallel synthesis endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. peptide.com [peptide.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Comparative Analysis of Antibody Cross-Reactivity in Ethoxy-Triazine Hapten Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cross-reactivity studies involving antibodies raised against triazine haptens, with a focus on ethoxy-triazine derivatives and their analogs. Understanding the cross-reactivity profile of these antibodies is crucial for the development of specific and sensitive immunoassays for environmental monitoring and other applications. This document summarizes key experimental data, details relevant methodologies, and visualizes the workflow for antibody development and characterization.
Cross-Reactivity Data Summary
The specificity of an immunoassay is determined by the cross-reactivity of the antibody with structurally related compounds. The following table summarizes the cross-reactivity of various antibodies raised against different triazine haptens. The data is presented as the 50% inhibition concentration (IC50) and the percentage of cross-reactivity relative to the primary analyte.
| Hapten Used for Immunization | Primary Analyte | Cross-Reactant | IC50 (µg/L) | Cross-Reactivity (%) |
| Atrazine-like hapten | Atrazine | Simazine | - | 76 ± 9[1] |
| Propazine | - | 12.6 ± 1.3[1] | ||
| Prometryn-like hapten | Prometryn | Ametryn | - | 34.77[2][3][4] |
| Desmetryn | - | 18.09[2][3][4] | ||
| Terbumeton | - | 7.64[2][3][4] | ||
| Atrazine-like hapten | Atrazine | Ametryn | - | 64.24[5] |
| Terbutylazine | - | 38.20[5] | ||
| Prometryn | - | 15.18[5] | ||
| Terbutryn | - | 13.99[5] | ||
| Simazine | - | 12.22[5] | ||
| Simetryne | - | 10.39[5] | ||
| Secbumeton | - | 8.20[5] | ||
| Terbumeton | - | 3.83[5] | ||
| Prometon | - | 2.34[5] | ||
| Desmetryn | - | 1.96[5] | ||
| Terbuthylazine-like hapten (Mab 4A54) | Terbuthylazine | Atrazine | <0.1 | High |
| Propazine | <0.1 | High | ||
| Simazine | <0.1 | High | ||
| Deethylterbuthylazine | 0.05 | - | ||
| Terbuthylazine-like hapten (Mab 4A118) | Propazine | Terbuthylazine | - | Lower than 4A54 |
| Atrazine | - | Lower than 4A54 |
Note: The design of the hapten used for immunization significantly influences the resulting antibody's specificity. For instance, exposing a particular functional group on the hapten during immunization will likely lead to antibodies that tolerate variations at that position in cross-reacting molecules.
Experimental Protocols
The development of antibodies for triazine immunoassays involves several key steps, from hapten synthesis to the final immunoassay validation.
Hapten Synthesis and Immunogen Preparation
Small molecules like triazines are not immunogenic on their own and need to be conjugated to a larger carrier protein to elicit an immune response.[6]
-
Hapten Design: A derivative of the target triazine (e.g., ethoxy-triazine) is synthesized with a linker arm. The position of this linker is critical as it determines which parts of the molecule are exposed to the immune system.[3][7][8] For example, to generate antibodies specific to the ethylamino and isopropylamino groups of atrazine, a linker can be attached at the 2-chloro position.
-
Carrier Protein Conjugation: The synthesized hapten is covalently linked to a carrier protein, such as Bovine Serum Albumin (BSA) for initial screening or Keyhole Limpet Hemocyanin (KLH) for immunization.[2][6] The active ester method is commonly used for this conjugation.[2][3][7]
Antibody Production
-
Immunization: Animals, typically rabbits or mice, are immunized with the hapten-carrier protein conjugate.[1][2] The immunogen is usually emulsified in an adjuvant to enhance the immune response.
-
Monoclonal Antibody Production (Hybridoma Technology): For highly specific monoclonal antibodies, spleen cells from an immunized mouse are fused with myeloma cells to create hybridoma cells. These cells are then screened to identify clones producing antibodies with the desired specificity.[3][7]
-
Polyclonal Antibody Production: Polyclonal antibodies are harvested from the serum of the immunized animal. These represent a heterogeneous mixture of antibodies that recognize different epitopes on the hapten.
Immunoassay Development (Competitive ELISA)
A common format for detecting small molecules like triazines is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Coating: Microtiter plates are coated with a hapten-protein conjugate (e.g., hapten-OVA).
-
Competition: The sample containing the free triazine analyte is incubated with a limited amount of the specific antibody. This mixture is then added to the coated plate. The free analyte in the sample competes with the coated hapten for binding to the antibody.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase) is added, which binds to the primary antibody captured on the plate.
-
Signal Generation: A substrate is added that reacts with the enzyme to produce a measurable signal (e.g., color change). The signal intensity is inversely proportional to the concentration of the analyte in the sample.
Determination of Cross-Reactivity
The specificity of the antibody is assessed by testing its binding to various structurally related triazine compounds.
-
IC50 Determination: A dose-response curve is generated for the primary analyte and each potential cross-reactant. The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the signal, is determined from these curves.[6]
-
Cross-Reactivity Calculation: The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100 [6]
Visualizing the Workflow
The following diagrams illustrate the key processes in developing and characterizing antibodies for triazine immunoassays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. escholarship.org [escholarship.org]
- 5. A novel sustainable immunoassay for sensitive detection of atrazine based on the anti-idiotypic nanobody and recombinant full-length antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine [escholarship.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,4-Dichloro-6-ethoxy-1,3,5-triazine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dichloro-6-ethoxy-1,3,5-triazine, ensuring that your operational protocols align with the highest safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. In case of a spill, contain the material using an inert absorbent and follow the disposal procedures outlined below. Do not allow the chemical to enter drains or waterways, as it can be harmful to aquatic life.[1][2]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through a licensed professional waste disposal service. This chemical should be treated as hazardous waste.
-
Segregation and Storage :
-
Carefully collect the waste material, including any contaminated absorbents or containers, into a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and kept securely closed.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Contractor :
-
Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Provide the contractor with a comprehensive Safety Data Sheet (SDS) for this compound or a closely related compound if a specific one is unavailable.
-
-
Regulatory Compliance :
-
Ensure that all disposal activities are in strict compliance with local, regional, and national environmental regulations.
-
-
Recommended Disposal Method :
-
The preferred method of disposal for this type of chemical is high-temperature incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]
-
Quantitative Data and Key Disposal Parameters
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | General SDS for Dichlorotriazines |
| Primary Disposal Method | Chemical Incineration | [1] |
| Environmental Release | Prohibited in drains and waterways | [1][2] |
| Containerization | Labeled, sealed, compatible containers | [3] |
| Professional Handling | Licensed waste disposal service required | [1] |
Experimental Protocols for Neutralization (General Guidance)
Specific experimental protocols for the neutralization of this compound for disposal are not detailed in standard safety literature. However, dichlorotriazines are known to undergo hydrolysis. In a controlled laboratory setting, under the guidance of a qualified chemist and with appropriate safety measures, hydrolysis with a basic solution (e.g., sodium hydroxide) could be explored to substitute the chlorine atoms, potentially rendering the molecule less hazardous. This procedure should only be attempted by personnel with extensive experience in handling reactive chemicals and should be followed by a thorough analysis to confirm the complete degradation of the original compound before any further disposal steps are taken. This is not a recommended on-site disposal method for bulk quantities and should only be considered for small-scale experimental decontamination.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,4-Dichloro-6-ethoxy-1,3,5-triazine
Essential Safety and Handling Guide for 2,4-Dichloro-6-ethoxy-1,3,5-triazine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes recommendations for personal protective equipment (PPE), procedural guidance for its use, and disposal plans for contaminated materials.
Hazard Summary
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye damage. It may also cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE) Recommendations
Appropriate PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Eyes/Face | Skin/Body | Respiratory |
| Routine Laboratory Use (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields or chemical splash goggles.[2] | Nitrile gloves, laboratory coat. | Work in a well-ventilated area or under a chemical fume hood.[2] |
| Handling Outside of a Fume Hood (where dust or aerosols may be generated) | Chemical splash goggles and a face shield. | Nitrile gloves, laboratory coat, and consideration of additional protective clothing. | A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[3] |
| Small Spills (contained) | Chemical splash goggles and a face shield. | Double-gloving with nitrile gloves, chemical-resistant apron or coveralls. | A NIOSH-approved respirator with a particulate filter (e.g., N95) or an air-purifying respirator with cartridges for organic vapors and acid gases may be necessary depending on the spill size and location.[3] |
| Large Spills or Emergency Response | Full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA). | Chemical-resistant suit, gloves (e.g., butyl rubber or Viton), and boots. | Full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[3] |
Note on Glove Selection: While nitrile gloves are generally recommended for incidental contact, for prolonged handling or in the case of a spill, it is advisable to consult a glove manufacturer's chemical resistance chart for dichlorotriazine compounds.
Experimental Protocols: Donning and Doffing PPE
Correctly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.
-
Respirator/Mask: If required, don the respirator. Ensure a proper fit and perform a seal check.
-
Eye/Face Protection: Put on safety goggles or a face shield.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Procedure (to minimize cross-contamination):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Gown/Lab Coat: Unbutton the lab coat and remove it by touching only the inside surfaces. Fold it with the contaminated side inward and dispose of it.
-
Hand Hygiene: Perform hand hygiene.
-
Eye/Face Protection: Remove goggles or face shield by handling the strap or earpieces.
-
Respirator/Mask: Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan: Spill Response
In the event of a spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don the appropriate level of PPE for spill cleanup as outlined in the table above.
-
Containment: For solid spills, carefully sweep or scoop the material into a labeled waste container, avoiding dust generation. For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the spill area with an appropriate decontaminating solution.
-
Disposal: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Disposal Plan for Contaminated PPE
All disposable PPE contaminated with this compound must be treated as hazardous waste.[4][5]
-
Segregation: Place all contaminated items (gloves, lab coats, absorbent pads, etc.) in a designated, leak-proof, and clearly labeled hazardous waste container.[4][6]
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[4] Do not dispose of contaminated PPE in the regular trash.[7]
Visual Guides
The following diagrams illustrate key workflows for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.com [capotchem.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Disposing of Contaminated Disposable Protective Clothing [int-enviroguard.com]
- 6. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 7. Cleaning, Maintenance, Storage and Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
